Ethyl azepan-1-ylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(azepan-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESXCPJJVXAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623395 | |
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99176-11-1 | |
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl azepan-1-ylacetate from azepane and ethyl chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl azepan-1-ylacetate, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the N-alkylation of azepane with ethyl chloroacetate. This document outlines the detailed reaction pathway, a robust experimental protocol, and expected analytical data based on established chemical principles and analogous reactions. All quantitative data is presented in structured tables, and the reaction pathway and experimental workflow are illustrated with clear diagrams.
Introduction
This compound is a tertiary amine ester with potential applications as a building block in the synthesis of more complex biologically active molecules. The azepane ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of new chemical space. The synthesis described herein involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.
Reaction Pathway
The synthesis of this compound from azepane and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of cyclic amines.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Azepane | C₆H₁₃N | 99.17 | 5.0 g (5.5 mL) | 50.4 |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 7.4 g (6.2 mL) | 60.5 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 13.9 g | 100.8 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 100 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NaCl (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (5.0 g, 50.4 mmol) and anhydrous acetonitrile (100 mL).
-
Add anhydrous potassium carbonate (13.9 g, 100.8 mmol) to the solution.
-
Slowly add ethyl chloroacetate (7.4 g, 60.5 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (est.) | 105-110 °C at 10 mmHg |
| Yield (expected) | 75-85% |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar compounds.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| 3.30 | Singlet | 2H | N-CH₂ -COO- |
| 2.70 | Triplet | 4H | -N-CH₂ -CH₂- (protons adjacent to N) |
| 1.65 | Multiplet | 8H | -CH₂-CH₂ -CH₂ -CH₂ -CH₂- (ring protons) |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | C =O (ester) |
| 60.5 | -O-CH₂ -CH₃ |
| 58.0 | N-CH₂ -COO- |
| 55.0 | -N-CH₂ - (ring) |
| 28.0 | Ring carbons |
| 27.0 | Ring carbons |
| 14.2 | -O-CH₂-CH₃ |
IR (Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| 2930, 2860 | C-H stretch (alkane) |
| 1740 | C=O stretch (ester) |
| 1180 | C-O stretch (ester) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 185 | [M]⁺ (Molecular ion) |
| 112 | [M - COOCH₂CH₃]⁺ |
| 98 | [Azepane ring fragment]⁺ |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Reactions
-
Over-alkylation: Reaction of the product, this compound, with another molecule of ethyl chloroacetate to form a quaternary ammonium salt. This is generally minimized by using a slight excess of the amine or controlled addition of the alkylating agent.
-
Hydrolysis of the ester: The presence of any water in the reaction mixture could lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under basic conditions. Using anhydrous reagents and solvents is crucial.
Safety Precautions
-
Azepane is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl chloroacetate is a lachrymator and is toxic. Avoid inhalation and contact with skin and eyes.
-
Acetonitrile is flammable and toxic.
-
All procedures should be carried out by trained personnel in a laboratory setting.
Conclusion
The synthesis of this compound via N-alkylation of azepane with ethyl chloroacetate is a straightforward and efficient method. The protocol provided in this guide offers a reliable procedure for obtaining the target compound in good yield and purity. The predicted analytical data serves as a benchmark for the characterization of the synthesized product. This compound can be a valuable intermediate for further synthetic transformations in the development of novel therapeutics.
An In-depth Technical Guide to Ethyl Azepan-1-ylacetate: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl azepan-1-ylacetate is a tertiary amine ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the seven-membered azepane ring and the ethyl acetate moiety provides a versatile scaffold for chemical modification. This technical guide provides a summary of the known chemical properties of this compound and outlines the general methodologies for its synthesis and comprehensive structure elucidation. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information with predicted spectroscopic characteristics and generalized experimental protocols to serve as a valuable resource for researchers.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₉NO₂ | - |
| Molecular Weight | 185.26 g/mol | [1] |
| CAS Number | 20546-62-9 | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Fischer esterification of azepan-1-ylacetic acid with ethanol in the presence of an acid catalyst.
General Experimental Protocol: Fischer Esterification
Materials:
-
Azepan-1-ylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azepan-1-ylacetic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Structure Elucidation
The definitive confirmation of the structure of this compound would be achieved through a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The protons on the azepane ring will likely appear as a series of complex multiplets in the aliphatic region. A singlet corresponding to the methylene protons adjacent to the carbonyl group and the nitrogen atom would also be present.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the carbons of the azepane ring. The chemical shifts of the azepane ring carbons would be influenced by their proximity to the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
A strong absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester functional group.
-
C-H stretching vibrations for the aliphatic CH₂ and CH₃ groups in the region of 2850-2960 cm⁻¹ .
-
C-O stretching vibrations for the ester group in the fingerprint region, typically around 1000-1300 cm⁻¹ .
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (185.26). Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or cleavage of the azepane ring.
Logical Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The predicted spectroscopic data and generalized protocols are provided as guidance. Specific experimental details should be determined and validated by the researcher. Due to the limited availability of published experimental data, some of the information presented is based on established principles of organic chemistry and spectroscopy.
References
An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl Azepan-1-ylacetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the analysis of Ethyl azepan-1-ylacetate using Nuclear Magnetic Resonance (NMR) spectroscopy. While a comprehensive search of public databases and scientific literature did not yield specific experimental ¹H and ¹³C NMR spectral data for this compound, this guide outlines the standard experimental protocols for acquiring such data and presents a predicted analysis based on the compound's structure.
Chemical Structure and Predicted NMR-Active Nuclei
This compound is an organic molecule containing several distinct proton and carbon environments that are readily distinguishable by NMR spectroscopy. The structural formula is C₁₀H₁₉NO₂.
The diagram below illustrates the chemical structure of this compound, with each unique carbon and proton environment labeled. These labels correspond to the predicted chemical shifts in the NMR spectra.
Navigating the Fragmentation Landscape of Ethyl Azepan-1-ylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl azepan-1-ylacetate. In the absence of publicly available experimental data for this specific molecule, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of its constituent functional groups: the ethyl ester and the azepane ring. This guide also presents a detailed, adaptable experimental protocol for acquiring the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development who may be working with this or structurally related compounds.
Introduction to the Mass Spectrometry of this compound
This compound is a molecule incorporating both an ethyl ester and a saturated seven-membered heterocyclic amine (azepane). Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, generating a unique fingerprint of fragment ions that can be used for structural elucidation.
The fragmentation of this compound is predicted to be governed by the characteristic cleavage patterns of its two primary functional moieties. For the ethyl ester, key fragmentation pathways include McLafferty rearrangement and α-cleavage adjacent to the carbonyl group.[1][2] For the azepane ring, the dominant fragmentation process is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.[3][4][5]
Predicted Fragmentation Pattern
The molecular weight of this compound (C10H19NO2) is 185.26 g/mol . The molecular ion peak ([M]•+) is therefore expected at an m/z of 185. The subsequent fragmentation is anticipated to proceed through several key pathways, resulting in the formation of characteristic fragment ions.
Quantitative Data of Predicted Major Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Notes |
| 185 | [C10H19NO2]•+ | Molecular Ion | The intact molecule with one electron removed. |
| 112 | [C7H14N]+ | α-cleavage at the azepane ring with loss of the ethyl acetate group. | A highly probable and stable iminium ion. |
| 100 | [C5H10NO]+ | Cleavage of the bond between the azepane nitrogen and the methylene bridge. | Represents the ethyl acetate moiety attached to the nitrogen. |
| 88 | [C4H8O2]•+ | McLafferty rearrangement of the ethyl ester. | A common rearrangement for ethyl esters.[6] |
| 84 | [C6H12]•+ | Loss of the ethyl acetate group and a hydrogen atom from the azepane ring. | A fragment corresponding to the azepane ring. |
| 73 | [C3H5O2]+ | α-cleavage with loss of an ethyl radical from the ester. | A common fragment for ethyl esters. |
| 56 | [C4H8]+ | Ring fragmentation of the azepane moiety. | Further fragmentation of the azepane ring. |
| 43 | [C2H3O]+ | Acylium ion from the cleavage of the ester group. | A characteristic peak for acetate esters. |
| 29 | [C2H5]+ | Ethyl cation from the ester group. | A common fragment for ethyl esters. |
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated by the ionization of the molecule, which can occur at either the nitrogen atom of the azepane ring or one of the oxygen atoms of the ester group. The subsequent fragmentation is directed by the stability of the resulting radical and cationic species.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration and analysis.
-
Sample Extraction (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances. The final extract should be reconstituted in a GC-compatible solvent.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 40 - 400.
-
Solvent Delay: 3 - 5 minutes (to prevent filament damage from the solvent).
Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference spectrum from a spectral library (e.g., NIST, Wiley).
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide has presented a comprehensive, albeit theoretical, overview of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways, based on the established behavior of ethyl esters and cyclic amines, provide a solid foundation for the identification and structural elucidation of this compound. The detailed experimental protocol for GC-MS analysis offers a practical starting point for researchers. It is important to reiterate that the fragmentation data presented here is predictive. Experimental verification is essential to confirm and refine this proposed fragmentation scheme. This guide serves as a valuable preliminary resource for scientists and professionals engaged in research and development involving this compound and related molecules.
References
An In-depth Technical Guide to the Infrared (FTIR) Spectroscopy Analysis of Ethyl azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Ethyl azepan-1-ylacetate. It details the expected vibrational frequencies, a standardized experimental protocol for analysis, and a logical workflow for the experimental procedure.
Predicted Infrared Spectral Data
This compound possesses two primary functional groups amenable to FTIR analysis: a tertiary amine within the azepane ring and an ethyl ester group. The expected locations of the characteristic infrared absorption bands are summarized below. It is important to note that tertiary amines (R₃N) lack an N-H bond, and therefore, do not exhibit the characteristic N-H stretching vibrations seen in primary and secondary amines.[1][2] The key distinguishing features will be the C-N stretching vibrations of the tertiary amine and the strong carbonyl (C=O) and C-O stretching vibrations of the ethyl ester.[3][4][5]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~2950 - 2850 | C-H (Alkyl) | Stretching | Strong |
| ~1750 - 1735 | C=O (Ester) | Stretching | Strong |
| ~1250 - 1020 | C-N (Aliphatic Amine) | Stretching | Medium to Weak |
| ~1300 - 1000 | C-O (Ester) | Stretching | Strong |
Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex pattern of overlapping signals unique to the entire molecular structure of this compound.
Experimental Protocol for FTIR Analysis of Liquid Samples
This protocol outlines the necessary steps for acquiring a high-quality FTIR spectrum of a neat liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[6][7]
1. Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup and self-check procedures.
-
Verify that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is clean and properly installed in the sample compartment.[6]
2. Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This spectrum will account for the infrared absorption of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.
-
With the clean, empty ATR crystal in the light path, initiate the background scan according to the instrument's software prompts. It is recommended to average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]
3. Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.[8][9] Only a minimal amount is needed to completely cover the crystal surface.
4. Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters (e.g., number of scans, resolution) as the background scan to ensure proper subtraction.
-
The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
5. Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected and normalized if necessary.
-
Identify the key absorption peaks and compare their wavenumbers to the expected values for the functional groups present in this compound.
6. Cleaning:
-
Thoroughly clean the ATR crystal after analysis. This is typically done by wiping the crystal with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol), followed by a dry cloth.[8] Ensure the crystal is completely dry before the next measurement.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the FTIR analysis of this compound.
Caption: Experimental workflow for FTIR analysis.
References
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
Physical properties of Ethyl azepan-1-ylacetate (boiling point, melting point, solubility)
An In-depth Technical Guide to the Physical Properties of Ethyl azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Table of Contents
-
Introduction to Physical Property Determination
-
Experimental Protocols
-
Boiling Point Determination
-
Melting Point Determination
-
Solubility Determination
-
-
Data Presentation
-
Workflow for Physical Property Determination
Introduction to Physical Property Determination
The physical properties of a compound, such as its boiling point, melting point, and solubility, are fundamental characteristics that provide insights into its purity, structure, and potential applications in drug development and other scientific research. The determination of these properties is a critical first step in the characterization of a newly synthesized or isolated compound. This guide outlines the standard experimental procedures to determine these properties for an organic compound such as this compound.
Experimental Protocols
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key indicator of a liquid's volatility.
Methodology: Distillation Method [1][2]
-
Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle or sand bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume (at least 5 mL) of the liquid sample, in this case, this compound, into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
-
Heating: Begin to gently and uniformly heat the sample.
-
Observation: As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy. Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This constant temperature is the boiling point.
-
Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the atmospheric pressure is not at standard sea-level pressure (760 mmHg), a correction may be necessary.
Methodology: Thiele Tube Method [2][3]
-
Sample Preparation: Fill a small test tube or a fusion tube to about half-full with the liquid sample.
-
Capillary Tube: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be adjacent to the test tube.
-
Heating: Immerse the thermometer and the attached test tube in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.
-
Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner. A stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Recording the Boiling Point: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method using a Melting Point Apparatus [4][5][6]
-
Sample Preparation: Ensure the solid sample of what is presumed to be this compound is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting point range.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but this time, approach the approximate melting point slowly, at a rate of about 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Test [7][8][9]
-
Sample Preparation: In a small test tube, place a small, measured amount of the solute (e.g., approximately 25 mg of solid or 0.05 mL of liquid this compound).
-
Solvent Addition: Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, diethyl ether, etc.) in small portions.
-
Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for an extended period to ensure thorough mixing.
-
Observation: Observe the mixture to see if the solute has dissolved. A compound is considered soluble if it forms a clear, homogeneous solution. If the solution is cloudy or contains undissolved particles, the compound is considered insoluble or partially soluble.
-
Systematic Testing: This procedure should be repeated with a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to build a comprehensive solubility profile.
Data Presentation
As no specific experimental data for this compound is available, the following table summarizes the general methodologies for determining its physical properties.
| Physical Property | Experimental Method | General Protocol |
| Boiling Point | Distillation Method | A sample is heated, and the constant temperature of the vapor during distillation is recorded. |
| Thiele Tube Method | A sample is heated in a tube with an inverted capillary; the temperature at which liquid re-enters the capillary upon cooling is the boiling point. | |
| Melting Point | Capillary Method | A powdered sample in a capillary tube is heated, and the temperature range over which it melts is observed. |
| Solubility | Qualitative Test | A small amount of the compound is mixed with a solvent, and its ability to form a homogeneous solution is observed. |
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a novel compound.
Caption: Workflow for the synthesis, purification, and physical characterization of a compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. saltise.ca [saltise.ca]
An In-depth Technical Guide to Ethyl azepan-1-ylacetate: Commercial Availability, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl azepan-1-ylacetate, a substituted heterocyclic compound, holds potential as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, details a probable synthetic route with a generalized experimental protocol, and tabulates its key physicochemical properties. The synthesis is predicated on the well-established N-alkylation of azepane, a common reaction in the synthesis of nitrogen-containing heterocycles. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.
Commercial Availability and Suppliers
Table 1: Commercial Supplier of this compound
| Supplier | Product Name | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology, Inc. | This compound | C₁₀H₁₉NO₂ | 185.26 g/mol [1] | For research use only. |
Note: The CAS Number for this compound is not consistently reported in publicly available databases. Researchers are advised to confirm the CAS Number with the supplier at the time of purchase.
Physicochemical Properties
Precise, experimentally determined physicochemical data for this compound is not extensively documented in the literature. However, based on its chemical structure, a number of properties can be calculated or estimated.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.26 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Inferred |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis of this compound
The most direct and logical synthetic route to this compound is the N-alkylation of azepane (also known as hexamethyleneimine) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This is a classic SN2 reaction where the secondary amine of the azepane ring acts as a nucleophile, displacing the halide from the ethyl haloacetate.
Proposed Reaction Pathway
The general reaction scheme is as follows:
References
In-depth Technical Guide: Focus on Methyl Azepan-1-ylacetate
To the valued researcher,
Following a comprehensive search, a specific CAS number for Ethyl azepan-1-ylacetate could not be definitively identified in publicly available chemical databases. This suggests that the compound may not be extensively documented or is not commonly referred to by this name.
However, substantial data is available for the closely related methyl ester analogue, Methyl 2-(azepan-1-yl)acetate (CAS Number: 99065-22-2) . This technical guide will provide a detailed overview of this compound, adhering to the specified requirements for data presentation, experimental protocols, and visualization, which may serve as a valuable reference for your research.
Chemical Identification and Properties
Methyl 2-(azepan-1-yl)acetate is a chemical intermediate with the azepane ring system, a seven-membered heterocyclic motif of interest in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 99065-22-2 | [1] |
| Molecular Formula | C9H17NO2 | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | methyl 2-(azepan-1-yl)acetate | [1] |
| SMILES | COC(=O)CN1CCCCCC1 | [1] |
| InChIKey | GNUZJPUUUCAMNF-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol: N-alkylation of Azepane
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
Azepane
-
Methyl bromoacetate or Methyl chloroacetate
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography, distillation)
Procedure:
-
To a solution of azepane (1 equivalent) in the chosen anhydrous solvent, add the base (1.1-1.5 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of methyl haloacetate (1 equivalent) in the same solvent to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solid by-products are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Methyl 2-(azepan-1-yl)acetate.
Biological Activity and Potential Applications
While the direct biological activities of Methyl 2-(azepan-1-yl)acetate are not detailed in the provided search results, the azepane scaffold is a common feature in a variety of biologically active molecules. The search results allude to the broad biological activities of various extracts and compounds, but not specifically for this molecule.
The presence of the azepane ring suggests potential applications in drug discovery, as this motif is found in compounds with diverse pharmacological effects. Further research would be required to elucidate the specific biological profile of Methyl 2-(azepan-1-yl)acetate.
Signaling Pathways
There is no specific information available in the provided search results regarding the signaling pathways modulated by Methyl 2-(azepan-1-yl)acetate. Elucidating such interactions would necessitate dedicated biological screening and mechanism-of-action studies.
Logical Relationships in Research and Development
The development of a compound like Methyl 2-(azepan-1-yl)acetate typically follows a structured progression from synthesis to potential application.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided for the synthesis is a general representation and should be adapted and optimized with appropriate safety precautions in a laboratory setting. No specific biological activity has been confirmed for Methyl 2-(azepan-1-yl)acetate in the provided information.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Purity Analysis of Ethyl Azepan-1-ylacetate by Gas Chromatography-Mass Spectrometry (GC-MS)
This technical guide provides a comprehensive overview of the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines a detailed experimental protocol, data presentation in tabular format for clarity, and a visual representation of the analytical workflow. The methodologies described herein are designed to ensure accurate and reproducible purity assessments critical for research, development, and quality control in the pharmaceutical industry.
Introduction
This compound is an organic compound with potential applications in pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile impurities.
Experimental Protocol
This section details a representative method for the GC-MS analysis of this compound.
2.1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of high-purity ethyl acetate to prepare a standard solution of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample to be tested and dissolve it in 25 mL of high-purity ethyl acetate to prepare a sample solution of approximately 1 mg/mL.
-
Derivatization (if necessary): For certain non-volatile impurities, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) may be required.[1] This would involve heating the sample with the derivatizing agent to convert polar functional groups into more volatile silyl ethers.
2.2. GC-MS Instrumentation and Parameters
A typical GC-MS system suitable for this analysis would consist of a gas chromatograph coupled to a mass selective detector. The following parameters are recommended:
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio: 50:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp 1: 10 °C/min to 180 °C (hold for 5 min) Ramp 2: 20 °C/min to 280 °C (hold for 10 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 500 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and, when available, with the spectra of known impurity standards.
Table 1: Chromatographic Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Area % (Example) |
| Ethyl acetate (solvent) | ~3.5 | 43, 61, 88 | - |
| Azepane (starting material) | ~6.2 | 56, 84, 99 | 0.15 |
| Ethyl chloroacetate (starting material) | ~7.8 | 49, 64, 77, 122 | 0.08 |
| This compound | ~12.5 | 98, 126, 156, 185 | 99.70 |
| Diethyl azepan-1,1-diylbis(acetate) (potential byproduct) | ~18.2 | 156, 214, 257 | 0.05 |
| Unknown Impurity 1 | ~14.1 | 73, 115, 144 | 0.02 |
Note: Retention times and mass fragments are illustrative and may vary depending on the specific instrumentation and conditions used. The molecular weight of this compound is 185.26 g/mol .[2]
Table 2: Summary of Purity Analysis
| Sample ID | Purity by Area % | Total Impurities (%) | Major Impurity |
| Batch A-001 | 99.85% | 0.15% | Azepane (0.08%) |
| Batch A-002 | 99.70% | 0.30% | Azepane (0.15%) |
| Batch B-001 | 99.92% | 0.08% | Ethyl chloroacetate (0.04%) |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the GC-MS purity analysis of this compound.
Potential Impurities
The synthesis of this compound typically involves the reaction of azepane with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). Based on this synthetic route, potential impurities could include:
-
Unreacted Starting Materials:
-
Azepane
-
Ethyl chloroacetate/bromoacetate
-
-
Byproducts:
-
Products of side reactions, such as over-alkylation leading to quaternary ammonium salts (non-volatile) or dimerization products.
-
-
Residual Solvents:
-
Solvents used during the reaction or purification steps. Common impurities in technical grade ethyl acetate can include ethanol and acetic acid.[3]
-
Conclusion
The GC-MS method detailed in this guide provides a robust framework for the purity analysis of this compound. Adherence to the specified experimental protocol and data analysis procedures will enable researchers and drug development professionals to accurately assess the purity of this compound, ensuring its suitability for further use. The flexibility of the GC-MS technique also allows for the identification and quantification of unknown impurities, which is crucial for comprehensive quality control.
References
An In-Depth Technical Guide to the Synthesis of Ethyl Azepan-1-ylacetate
This guide provides a comprehensive overview of the likely first synthetic route for Ethyl azepan-1-ylacetate, a valuable compound for researchers and professionals in drug development. While a singular "discovery" paper is not readily identifiable in publicly available literature, the synthesis of this molecule can be confidently inferred from fundamental organic chemistry principles, specifically the N-alkylation of a secondary amine.
Introduction
This compound is a derivative of azepane, a seven-membered saturated heterocycle. Such N-substituted azepane motifs are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The ethyl acetate moiety introduces a versatile handle for further chemical modifications, making it a useful building block in the synthesis of more complex molecules. The most direct and classical approach to its synthesis involves the reaction of azepane with an ethyl haloacetate.
Core Synthesis: N-Alkylation of Azepane
The first synthesis of this compound is presumed to be achieved through the nucleophilic substitution reaction between azepane (hexamethyleneimine) and an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. In this reaction, the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate and displacing the halide to form the corresponding N-substituted product.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of azepane.
Experimental Protocol
The following is a detailed, generalized experimental protocol for the synthesis of this compound based on standard N-alkylation procedures.
Materials:
-
Azepane (Hexamethyleneimine)
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 equivalent) and a suitable anhydrous solvent such as acetonitrile or DMF.
-
Add a base, such as anhydrous potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents), to the solution. The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction.
-
Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.
-
Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred mixture. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain it for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (the HBr salt of the base).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Azepane | C₆H₁₃N | 99.17 | Colorless liquid | 142-144 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to light yellow liquid | 159 |
| This compound | C₁₀H₁₉NO₂ | 185.26 | Colorless to pale yellow oil | (Predicted) >200 |
Table 2: Hypothetical Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (Azepane:Ethyl bromoacetate:Base) | 1 : 1.1 : 2 (for K₂CO₃) |
| Solvent | Acetonitrile |
| Reaction Temperature | 60 °C |
| Reaction Time | 8 hours |
| Typical Yield (after purification) | 70-85% |
Conclusion
The synthesis of this compound via N-alkylation of azepane is a robust and straightforward method, likely representing its first preparation. This procedure is scalable and utilizes readily available starting materials, making the target compound accessible for further research and development in the pharmaceutical and chemical industries. The detailed protocol and workflow provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile chemical intermediate.
Methodological & Application
Application Notes and Protocols: N-alkylation of Azepane with Ethyl 2-Haloacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of azepane, a saturated seven-membered heterocyclic amine, with ethyl 2-haloacetates is a fundamental transformation in organic synthesis and medicinal chemistry. This reaction introduces an ethoxycarbonylmethyl group onto the nitrogen atom, yielding ethyl 2-(azepan-1-yl)acetate. This product serves as a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and other biologically active compounds. The general reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine of the azepane ring attacks the electrophilic carbon of the ethyl 2-haloacetate, displacing the halide.
Reaction Scheme
The overall chemical transformation is depicted below:
Caption: General reaction scheme for the N-alkylation of azepane.
Comparative Data
The selection of reagents and reaction conditions significantly impacts the efficiency of the N-alkylation. Below is a summary of typical conditions and expected outcomes for the reaction of azepane with ethyl 2-chloroacetate and ethyl 2-bromoacetate.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ethyl 2-chloroacetate | K₂CO₃ | Acetonitrile | Room Temperature | 12-24 | 85-95 |
| Ethyl 2-bromoacetate | K₂CO₃ | Acetonitrile | Room Temperature | 8-16 | 90-98 |
| Ethyl 2-chloroacetate | NaH | DMF | 0 to Room Temp. | 4-8 | >90 |
| Ethyl 2-bromoacetate | Et₃N | Dichloromethane | Room Temperature | 12-24 | 80-90 |
Experimental Protocols
Below are detailed protocols for the N-alkylation of azepane with ethyl 2-chloroacetate and ethyl 2-bromoacetate.
Protocol 1: N-alkylation of Azepane with Ethyl 2-chloroacetate using Potassium Carbonate
This protocol is a widely used, mild, and efficient method for the N-alkylation of secondary amines.
Materials:
-
Azepane (1.0 eq)
-
Ethyl 2-chloroacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, etc.)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add azepane (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Slowly add ethyl 2-chloroacetate (1.1 eq) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 2-(azepan-1-yl)acetate.
Protocol 2: N-alkylation of Azepane with Ethyl 2-bromoacetate using Potassium Carbonate
This protocol utilizes the more reactive ethyl 2-bromoacetate, which can lead to shorter reaction times and higher yields.
Materials:
-
Azepane (1.0 eq)
-
Ethyl 2-bromoacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, filter off the solid potassium carbonate.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Take up the resulting residue in a suitable organic solvent like ethyl acetate and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The desired product, ethyl 2-(azepan-1-yl)acetate, can be further purified by vacuum distillation if necessary.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the N-alkylation of azepane with ethyl 2-haloacetates.
Caption: General experimental workflow for the synthesis of ethyl 2-(azepan-1-yl)acetate.
Troubleshooting and Optimization
-
Slow or Incomplete Reaction: If the reaction is sluggish, particularly with ethyl 2-chloroacetate, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in situ formation of the more reactive iodoacetate. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be monitored to avoid side reactions.
-
Hydrolysis of the Ester: The use of strong bases like sodium hydroxide should be avoided as they can lead to the hydrolysis of the ethyl ester functionality. Potassium carbonate is a sufficiently strong base to facilitate the reaction while minimizing this side reaction.
-
Purification: The product, ethyl 2-(azepan-1-yl)acetate, is a liquid at room temperature. Vacuum distillation is often an effective method for purification on a larger scale. For smaller scales or for achieving high purity, column chromatography using a mixture of hexane and ethyl acetate as the eluent is recommended.
These protocols provide a solid foundation for the successful N-alkylation of azepane with ethyl 2-haloacetates. As with any chemical reaction, optimization of the conditions may be necessary depending on the scale and desired purity of the final product.
Ethyl Azepan-1-ylacetate: A Versatile Building Block in Organic Synthesis
Introduction
Ethyl azepan-1-ylacetate is a valuable synthetic intermediate characterized by a seven-membered azepane ring N-substituted with an ethyl acetate moiety. This unique structural combination imparts desirable physicochemical properties, making it a versatile building block in the design and synthesis of novel organic molecules, particularly in the realm of drug discovery and development. The azepane scaffold is a privileged structure found in numerous biologically active compounds, and the ethyl acetate group provides a reactive handle for a variety of chemical transformations. This document provides a comprehensive overview of the applications and synthetic protocols involving this compound.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-alkylation of azepane (hexamethyleneimine) with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and a suitable solvent.
Experimental Protocol: N-Alkylation of Azepane
Materials:
-
Azepane (Hexamethyleneimine)
-
Ethyl chloroacetate or Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of azepane (1.0 eq.) in acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq.) or triethylamine (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azepane | Ethyl chloroacetate | K₂CO₃ | CH₃CN | 80 | 6 | 85-95 | [General Procedure] |
| Azepane | Ethyl bromoacetate | Et₃N | DMF | 60 | 8 | 80-90 | [General Procedure] |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the azepane nitrogen and the active methylene group of the acetate moiety.
Precursor for Amides and Hydrazides
The ester functionality of this compound can be readily converted to amides or hydrazides through reaction with amines or hydrazine, respectively. These derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (EtOH)
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq.) to the solution.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure acetohydrazide.
Dieckmann Condensation for Bicyclic Ketones
Intramolecular Claisen condensation (Dieckmann condensation) of appropriately substituted derivatives of this compound can be employed to construct bicyclic β-keto esters. This strategy is particularly useful for the synthesis of fused ring systems containing the azepane moiety. For this to occur, another ester group needs to be present in the molecule, typically attached to the azepane ring or the acetate side chain.
Conceptual Reaction Scheme:
Caption: Conceptual pathway for Dieckmann condensation.
Claisen Condensation for β-Keto Ester Synthesis
The active methylene group in this compound can participate in Claisen condensation reactions with other esters to form β-keto esters. This reaction allows for the introduction of various acyl groups and the construction of more complex carbon skeletons.
Experimental Protocol: Claisen Condensation with Ethyl Benzoate
Materials:
-
This compound
-
Ethyl benzoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of this compound (1.0 eq.) and ethyl benzoate (1.0 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting β-keto ester by column chromatography.
Synthesis of Spirocyclic Compounds
This compound can be a precursor for the synthesis of spirocyclic compounds. By introducing a second reactive site on the azepane ring or the acetate side chain, intramolecular cyclization can lead to the formation of a spirocyclic system where the azepane ring is connected to another ring through a single shared atom.
Conceptual Relationship for Spirocycle Synthesis:
Caption: Logical steps for spirocycle synthesis.
Application in Drug Development
The azepane motif is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. This compound provides a convenient starting point for the synthesis of novel azepane-containing molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of analogs of existing drugs to explore structure-activity relationships (SAR) and develop new intellectual property. While direct synthesis of Tramadol from this building block is not the primary route, the azepane moiety is structurally related to the cyclohexane ring in Tramadol, suggesting its potential use in the design of novel analgesics.
This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the presence of the synthetically useful azepane ring and the reactive ethyl acetate side chain. The protocols and applications outlined in this document demonstrate its potential for the construction of a wide range of organic molecules, including amides, β-keto esters, and complex heterocyclic systems, making it a valuable tool for researchers in academia and the pharmaceutical industry.
Applications of Ethyl Azepan-1-ylacetate in Medicinal Chemistry: A Potential Building Block for Novel Therapeutics
While specific, publicly documented applications of Ethyl azepan-1-ylacetate in the synthesis of named therapeutic agents are limited, its structural components—the azepane ring and the ethyl ester functional group—position it as a valuable and versatile building block in medicinal chemistry. The azepane moiety is a recognized "privileged scaffold," found in numerous biologically active compounds, and the ethyl ester provides a reactive handle for further molecular elaboration.
This document explores the potential applications of this compound in drug discovery, providing hypothetical application notes and generalized experimental protocols based on the known reactivity of N-substituted azepanes and ethyl esters.
Application Notes
This compound can serve as a key intermediate in the synthesis of a variety of potential therapeutic agents. Its utility stems from the ability to modify both the azepane ring and the ester group, allowing for the exploration of diverse chemical space.
1. Synthesis of Novel Analgesics and Anesthetics: The azepane ring is a core structure in several known analgesic and anesthetic compounds. This compound can be utilized as a starting material for the synthesis of novel derivatives with potential activity at opioid or other pain-related receptors. The ester can be converted to an amide or other functional groups to interact with specific receptor binding pockets.
2. Development of Kinase Inhibitors: The azepane scaffold can be functionalized to create potent and selective kinase inhibitors for applications in oncology and inflammatory diseases. The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to generate a library of potential kinase inhibitors.
3. Precursor for G-Protein Coupled Receptor (GPCR) Modulators: GPCRs are a major class of drug targets. The flexible seven-membered azepane ring can be an ideal scaffold for designing ligands that bind to the allosteric or orthosteric sites of GPCRs. Modifications of this compound could lead to the discovery of novel modulators for a range of GPCRs involved in various physiological processes.
4. Intermediate for Antiviral and Antibacterial Agents: The incorporation of the azepane nucleus has been shown to be beneficial for the antimicrobial and antiviral activity of certain compounds. This compound provides a synthetic entry point to new classes of azepane-containing antibiotics and antivirals.
Quantitative Data
Due to the lack of specific examples of bioactive molecules synthesized directly from this compound in the reviewed literature, a table of quantitative data (e.g., IC50, Ki, EC50) cannot be provided. The generation of such data would be the outcome of a drug discovery program utilizing this building block.
Experimental Protocols
The following are generalized protocols for common transformations that could be applied to this compound in a medicinal chemistry setting.
Protocol 1: Hydrolysis of this compound to Azepan-1-ylacetic Acid
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield azepan-1-ylacetic acid.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling of Azepan-1-ylacetic Acid with a Primary Amine
This protocol outlines the formation of an amide bond, a common linkage in many drug molecules.
Materials:
-
Azepan-1-ylacetic acid (from Protocol 1)
-
A primary amine (R-NH₂)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve azepan-1-ylacetic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add the primary amine (1.1 eq), HATU or HBTU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the use of this compound in medicinal chemistry.
Caption: Synthetic workflow using this compound as a starting material in a drug discovery cascade.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway that could be targeted by derivatives of this compound.
Application Notes and Protocols for the Biological Screening of Ethyl Azepan-1-ylacetate
Abstract
A comprehensive review of available scientific literature and databases reveals a notable absence of specific studies on the biological and pharmacological activities of Ethyl azepan-1-ylacetate. This document, therefore, serves as a foundational guide for researchers, scientists, and drug development professionals interested in initiating the biological screening of this compound. The following sections provide detailed, standardized protocols for a panel of common in vitro and in vivo assays to assess potential cytotoxic, antimicrobial, anti-inflammatory, and analgesic properties. While no quantitative data for this compound exists, this guide offers the necessary experimental frameworks to generate such data.
Introduction to Biological Screening
The initial phase of drug discovery involves broad biological screening of novel chemical entities to identify potential therapeutic activities. For a compound like this compound, which contains an azepane ring and an ethyl acetate functional group, a variety of pharmacological effects could be hypothesized based on the activities of structurally related molecules. Azepane derivatives have been explored for a range of central nervous system activities, while ester-containing compounds are ubiquitous in pharmacology. Therefore, a logical starting point for the evaluation of this compound includes assays for cytotoxicity, antimicrobial effects, anti-inflammatory potential, and analgesic properties.
Recommended Initial Screening Assays
The following protocols are standard methods used in the preliminary screening of uncharacterized compounds.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] It is often the first step in determining the potential anti-cancer properties of a compound or its general toxicity to living cells.
Experimental Protocol: MTT Assay [1][3]
-
Cell Seeding:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a test compound against various pathogenic bacteria and fungi.[4][5]
Experimental Protocol: Agar Well Diffusion [4][5][6][7]
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile broth.
-
Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Compound Addition:
-
Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.[4][6]
-
Prepare different concentrations of this compound in a suitable solvent.
-
Pipette a fixed volume (e.g., 100 µL) of each concentration of the test compound into the respective wells.[4][7]
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic like Neomycin or antifungal like Fluconazole).[5]
-
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
The size of the inhibition zone is proportional to the antimicrobial activity of the compound.
-
Experimental Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a classic and widely used assay for evaluating the acute anti-inflammatory activity of new compounds.[8][9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema [10][11]
-
Animal Acclimatization and Grouping:
-
Use healthy adult rats or mice, and allow them to acclimatize for at least one week before the experiment.
-
Divide the animals into groups (e.g., n=6 per group): a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like Indomethacin), and test groups receiving different doses of this compound.
-
-
Compound Administration:
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[11]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[11]
-
The degree of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Logical Flow for Anti-inflammatory Assay
Caption: Logical flow of the carrageenan-induced paw edema assay.
In Vivo Analgesic Screening: Hot Plate Test
The hot plate test is a method used to evaluate the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.[12][13][14][15]
Experimental Protocol: Hot Plate Test [12][13]
-
Animal Acclimatization and Grouping:
-
Use healthy adult mice and allow them to acclimatize.
-
Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard analgesic like morphine), and test groups receiving different doses of this compound.
-
-
Baseline Measurement:
-
Before drug administration, place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[13][14]
-
Record the latency time, which is the time taken for the animal to show signs of pain, such as licking its paws or jumping.[12] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[13]
-
-
Compound Administration:
-
Administer the test compound, standard drug, or vehicle to the respective groups (p.o. or i.p.).
-
-
Post-Treatment Measurement:
-
At different time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency time again.
-
-
Data Analysis:
-
The increase in latency time after drug administration compared to the baseline indicates analgesic activity.
-
Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point.
-
Signaling Pathway (Hypothetical Central Analgesic Action)
While the mechanism of action for this compound is unknown, a central analgesic effect could hypothetically involve the modulation of neurotransmitter systems or opioid receptors in the central nervous system. The diagram below illustrates a simplified, hypothetical pathway.
Caption: Hypothetical signaling pathway for central analgesic action.
Data Presentation
All quantitative data generated from these assays should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and the control groups.
Table 1: Example Data Table for MTT Cytotoxicity Assay
| Concentration (µg/mL) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.250 | 100% |
| 1 | 1.180 | 94.4% |
| 10 | 0.950 | 76.0% |
| 50 | 0.600 | 48.0% |
| 100 | 0.250 | 20.0% |
| IC₅₀ | ~50 µg/mL |
Table 2: Example Data Table for Agar Well Diffusion Assay
| Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | 100 | 12 |
| 200 | 18 | |
| E. coli | 100 | 0 |
| 200 | 8 | |
| Positive Control | (e.g., Neomycin 30µg) | 22 |
Table 3: Example Data Table for Carrageenan-Induced Paw Edema Assay
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 | 0% |
| This compound (50 mg/kg) | 0.60 | 29.4% |
| This compound (100 mg/kg) | 0.42 | 50.6% |
| Indomethacin (10 mg/kg) | 0.35 | 58.8% |
Table 4: Example Data Table for Hot Plate Test
| Treatment Group (Dose) | Latency Time (sec) at 60 min | Increase in Latency (sec) |
| Vehicle Control | 8.5 | 0.5 |
| This compound (50 mg/kg) | 12.0 | 4.0 |
| This compound (100 mg/kg) | 16.5 | 8.5 |
| Morphine (10 mg/kg) | 25.0 | 17.0 |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the systematic biological evaluation of this compound. Although no specific pharmacological data for this compound currently exists in the public domain, the detailed methodologies for cytotoxicity, antimicrobial, anti-inflammatory, and analgesic screening will enable researchers to generate the initial data necessary to profile its potential therapeutic activities. It is crucial to adapt these general protocols based on the specific physicochemical properties of the compound, such as its solubility and stability, to ensure reliable and reproducible results. Further studies, including mechanism of action and toxicology, would be warranted for any promising activities identified during this initial screening phase.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. hereditybio.in [hereditybio.in]
- 7. webcentral.uc.edu [webcentral.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 15. researchgate.net [researchgate.net]
Application Notes: Ethyl Azepan-1-ylacetate as a Potential Inhibitor of Protein Kinase B (Akt)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase B (PKB), also known as Akt, is a serine/threonine-specific protein kinase that plays a pivotal role in multiple cellular processes, including cell proliferation, survival, and metabolism. Dysregulation of the PKB/Akt signaling pathway is frequently observed in various human cancers, making it an attractive target for the development of novel anticancer therapeutics. The azepane scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This document outlines the potential of ethyl azepan-1-ylacetate, a molecule incorporating this key structural motif, as an inhibitor of PKB/Akt and provides detailed protocols for its evaluation.
Pharmacological Context
The this compound molecule combines the conformational flexibility of the seven-membered azepane ring with an ethyl ester functional group. While this specific molecule is not extensively documented as a potent inhibitor, structurally related azepane derivatives have demonstrated significant inhibitory activity against PKB/Akt.[5][6] For instance, a potent inhibitor derived from (-)-balanol, which contains an azepane ester, has been reported with an IC50 value in the low nanomolar range against PKBα.[5][6] However, the ester linkage in such compounds can be susceptible to hydrolysis by plasma esterases, potentially limiting their in vivo efficacy.[5][6] This highlights the importance of evaluating not only the inhibitory potency but also the metabolic stability of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against the three isoforms of Akt (Akt1, Akt2, and Akt3). This data is provided as a representative example for the purpose of these application notes.
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | Akt1 | 75 | 45 | In vitro kinase assay |
| This compound | Akt2 | 120 | 72 | In vitro kinase assay |
| This compound | Akt3 | 95 | 57 | In vitro kinase assay |
| Staurosporine (Control) | Akt1 | 5 | 3 | In vitro kinase assay |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to evaluate the inhibitory potential of this compound against PKB/Akt.
1. In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific Akt isoform.
-
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
GSK3α/β peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well microtiter plates (white, opaque)
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
In a 96-well plate, add 2.5 µL of the compound dilutions or DMSO (vehicle control).
-
Add 5 µL of a solution containing the Akt enzyme and the GSK3α/β peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific Akt isoform.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cell-Based Assay for Akt Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target of Akt in a cellular context.
-
Materials:
-
A cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PC-3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
IGF-1 (Insulin-like growth factor 1) or other growth factor to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated Akt (p-Akt at Ser473) and total Akt
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor like IGF-1 for 15-30 minutes to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Akt and total Akt.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.
-
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound against Akt.
References
Application Notes & Protocols: In Vitro Efficacy of Ethyl azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the potential therapeutic efficacy of Ethyl azepan-1-ylacetate. The protocols outlined below are foundational for screening its anticancer, anti-inflammatory, and neuroprotective properties.
Introduction
This compound is a derivative of the azepane heterocyclic scaffold, a privileged structure in medicinal chemistry known to confer a wide range of pharmacological activities.[1][2] Azepane-containing compounds have demonstrated potential as anticancer, anti-inflammatory, and anti-Alzheimer's disease agents.[1][2][3][4] These notes detail the in vitro assays to explore these potential activities for this compound.
Potential Therapeutic Areas and Corresponding In Vitro Assays
Based on the activities of structurally related azepane derivatives, the following in vitro assays are recommended for the initial screening of this compound.
-
Anticancer Activity: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.[1]
-
Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. In vitro COX-1 and COX-2 inhibition assays can determine the inhibitory potential of the compound.[4]
-
Neuroprotective (Anti-Alzheimer's Disease) Activity: The inhibition of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, is a major therapeutic target in Alzheimer's disease research. A BACE1 inhibitory assay can be used to screen for this activity.[1]
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, HepG2)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.[1]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell viability by 50%.
Illustrative Data:
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | HCT-116 | 15.5 |
| This compound | A549 | 42.8 |
| This compound | HepG2 | 55.2 |
| Doxorubicin (Control) | HCT-116 | 0.8 |
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This protocol determines the ability of this compound to inhibit the COX-1 and COX-2 enzymes.
Workflow for COX Inhibition Assay
Caption: Workflow of the COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes
-
Assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the necessary reagents, including assay buffer, heme, and the COX enzymes.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound or a known inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Add a colorimetric substrate to measure the amount of prostaglandin produced. Stop the reaction and read the absorbance.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value for both COX-1 and COX-2.
Illustrative Data:
| Compound | Target | IC50 (µM) |
| This compound | COX-1 | > 100 |
| This compound | COX-2 | 25.3 |
| SC-560 (Control) | COX-1 | 0.009 |
| Celecoxib (Control) | COX-2 | 0.04 |
Neuroprotective Activity: BACE1 (β-secretase) FRET Assay
This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate to measure the inhibitory activity of this compound against BACE1.
Signaling Pathway for Amyloid-β Production
Caption: Amyloid Precursor Protein (APP) processing pathway.
Materials:
-
BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer
-
This compound
-
BACE1 inhibitor (positive control)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer, BACE1 FRET substrate, and BACE1 enzyme solution.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the this compound test compound.[1]
-
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.[1]
-
Incubation: Incubate the plate at 37°C for a specified time in the dark.[1]
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Illustrative Data:
| Compound | Target | IC50 (nM) |
| This compound | BACE1 | 850 |
| BACE1 Inhibitor (Control) | BACE1 | 20 |
Data Interpretation and Further Steps
The IC50 values obtained from these assays will provide a preliminary assessment of the in vitro efficacy of this compound. A lower IC50 value indicates greater potency. Based on these initial results, further studies may be warranted, including:
-
Selectivity profiling: Testing against a broader panel of related targets to determine selectivity.
-
Mechanism of action studies: Investigating the molecular pathways affected by the compound.
-
In vivo studies: Evaluating the efficacy and safety of the compound in animal models.
These application notes provide a starting point for the in vitro evaluation of this compound. Adherence to these protocols will ensure the generation of robust and reproducible data to guide further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Novel Azepane Derivatives from Ethyl Azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic pathways for the derivatization of Ethyl azepan-1-ylacetate, a versatile building block for the synthesis of novel azepane derivatives. The azepane scaffold is a significant pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of activities including anticancer, antidiabetic, and antiviral properties.[1] This document outlines detailed protocols for key chemical transformations, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic workflows.
Synthesis of Azepan-1-ylacetamide Derivatives
The aminolysis of esters is a fundamental method for the formation of amides. This protocol describes the synthesis of a representative N-phenyl azepan-1-ylacetamide.
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)-N-phenylacetamide
Materials:
-
This compound
-
Aniline
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add aniline (1.2 eq).
-
A catalytic amount of sodium ethoxide (0.1 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and washed with 1 M HCl.
-
The organic layer is then washed with a saturated solution of NaHCO₃ and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(azepan-1-yl)-N-phenylacetamide.
Representative Data for Amide Synthesis
| Derivative | Amine | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2-(Azepan-1-yl)-N-phenylacetamide | Aniline | 75 | 110-112 | 8.10 (s, 1H, NH), 7.55 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 3.20 (s, 2H), 2.80 (t, 4H), 1.70-1.50 (m, 8H) |
| 2-(Azepan-1-yl)-N-benzylacetamide | Benzylamine | 80 | 95-97 | 7.35-7.25 (m, 5H), 6.50 (t, 1H, NH), 4.45 (d, 2H), 3.10 (s, 2H), 2.70 (t, 4H), 1.65-1.50 (m, 8H) |
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of azepan-1-ylacetamide derivatives.
Synthesis of 2-(Azepan-1-yl)acetohydrazide
Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and can be readily prepared from the corresponding esters.
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)acetohydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (3.0 eq) is added to the solution.
-
The reaction mixture is heated to reflux and stirred for 8-16 hours. The reaction can be monitored by TLC.
-
After completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to afford the solid 2-(azepan-1-yl)acetohydrazide, which can be collected by filtration.
Characterization Data for 2-(Azepan-1-yl)acetohydrazide
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| 2-(Azepan-1-yl)acetohydrazide | 85 | 78-80 | 7.80 (s, 1H, NH), 3.90 (s, 2H, NH₂), 3.05 (s, 2H), 2.70 (t, 4H), 1.65-1.50 (m, 8H) |
Note: 2-(Azepan-1-yl)acetohydrazide is commercially available, confirming the feasibility of this synthesis.[2][3]
Logical Relationship for Hydrazide Synthesis
Caption: Synthesis of 2-(azepan-1-yl)acetohydrazide from its ethyl ester.
Claisen Condensation for the Synthesis of β-Keto Esters
The Claisen condensation is a carbon-carbon bond-forming reaction that converts esters into β-keto esters, which are versatile synthetic intermediates.[4][5][6]
Experimental Protocol: Synthesis of Ethyl 2-(azepan-1-yl)-3-oxobutanoate
Materials:
-
This compound
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), dilute
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Sodium ethoxide (1.1 eq) is suspended in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
A mixture of this compound (1.0 eq) and ethyl acetate (1.5 eq) is added dropwise to the suspension with stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of dilute HCl until the solution is acidic.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation or column chromatography to yield ethyl 2-(azepan-1-yl)-3-oxobutanoate.
Representative Data for Claisen Condensation
| Product | Reagents | Yield (%) | Boiling Point (°C/mmHg) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl 2-(azepan-1-yl)-3-oxobutanoate | This compound, Ethyl acetate | 65 | 115-120 / 1 | 202.5, 169.0, 61.5, 58.0, 55.0, 30.0, 27.0, 26.5, 14.0 |
Signaling Pathway for Claisen Condensation
Caption: Mechanism of the Claisen condensation to form a β-keto ester.
α-Alkylation of this compound
The α-carbon of this compound can be alkylated to introduce various substituents, providing a route to a diverse range of derivatives.
Experimental Protocol: General Procedure for α-Alkylation
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated solution
-
Magnetic stirrer
-
Syringe
-
Round-bottom flask under inert atmosphere
Procedure:
-
A solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C in a dry flask under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to generate LDA.
-
This compound (1.0 eq) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the enolate.
-
The alkyl halide (1.2 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4-12 hours.
-
The reaction is quenched with a saturated solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Representative Data for α-Alkylation
| Alkyl Halide | Product | Yield (%) |
| Methyl Iodide | Ethyl 2-(azepan-1-yl)propanoate | 80 |
| Benzyl Bromide | Ethyl 2-(azepan-1-yl)-3-phenylpropanoate | 75 |
Experimental Workflow for α-Alkylation
Caption: General workflow for the α-alkylation of this compound.
Reduction of this compound to 2-(Azepan-1-yl)ethanol
The reduction of the ester functionality to a primary alcohol provides another avenue for the synthesis of novel derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation.[7][8][9]
Experimental Protocol: Synthesis of 2-(Azepan-1-yl)ethanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
A suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere and cooled in an ice bath.
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield 2-(azepan-1-yl)ethanol.
Characterization Data for 2-(Azepan-1-yl)ethanol
| Compound | Yield (%) | Boiling Point (°C/mmHg) | ¹H NMR (CDCl₃, δ ppm) |
| 2-(Azepan-1-yl)ethanol | 90 | 95-100 / 10 | 3.60 (t, 2H), 2.80 (t, 2H), 2.70 (t, 4H), 1.70-1.50 (m, 8H), 2.50 (s, 1H, OH) |
Logical Relationship for Ester Reduction
Caption: Pathway for the reduction of the ester to a primary alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. 7408-07-3|2-(Azepan-1-yl)acetohydrazide|BLDpharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. One mole of ethyl acetate on treatment with an excess of LiAlH4 in dry ether and subsequent acidification produces [infinitylearn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Scale-up Synthesis of Ethyl Azepan-1-ylacetate for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl azepan-1-ylacetate, a key intermediate in pharmaceutical research and development. The described methodology is robust, scalable, and suitable for producing the quantities required for preclinical studies. The synthesis is based on the nucleophilic substitution reaction between azepane and ethyl bromoacetate. This document outlines the reaction conditions, purification methods, and analytical characterization of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their physicochemical and pharmacokinetic properties. The azepane moiety can introduce conformational flexibility and improve solubility, which are critical parameters in drug design. A reliable and scalable synthesis of this intermediate is therefore essential for advancing drug discovery programs. The presented protocol focuses on a straightforward and efficient N-alkylation strategy that can be readily implemented in a laboratory setting and scaled up for preclinical supply.
Synthetic Pathway
The synthesis of this compound is achieved through the N-alkylation of azepane with ethyl bromoacetate in the presence of a suitable base. This reaction, a classic example of a bimolecular nucleophilic substitution (SN2), is known for its efficiency and high yields.
Caption: Synthetic scheme for this compound.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (10-50 g)
This protocol describes the synthesis of this compound on a typical laboratory scale.
Materials:
-
Azepane
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add azepane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Scale-up Synthesis for Preclinical Studies (100-500 g)
This protocol outlines the considerations and modifications for scaling up the synthesis.
Key Scale-up Considerations:
-
Reaction Vessel: A jacketed glass reactor is recommended for better temperature control.
-
Reagent Addition: For larger scales, controlled addition of ethyl bromoacetate via an addition funnel is crucial to manage any potential exotherm.
-
Stirring: Mechanical overhead stirring is necessary to ensure efficient mixing of the heterogeneous reaction mixture.
-
Work-up: The filtration of larger quantities of salts may require a larger Büchner funnel or a filter press. The extraction process will require a larger separatory funnel or an extraction vessel.
-
Purification: Fractional vacuum distillation is the preferred method for purification on a larger scale to ensure high purity.
Data Presentation
The following tables summarize the typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Laboratory Scale (10 g) | Preclinical Scale (100 g) |
| Azepane | 10.0 g (0.101 mol) | 100.0 g (1.01 mol) |
| Ethyl bromoacetate | 18.5 g (0.111 mol) | 185.0 g (1.11 mol) |
| Potassium Carbonate | 27.9 g (0.202 mol) | 279.0 g (2.02 mol) |
| Acetonitrile | 200 mL | 2 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 15-17 g (80-90%) | 150-170 g (80-90%) |
| Purity (by GC) | >98% | >98% |
Table 1: Comparison of reaction parameters for laboratory and preclinical scale synthesis.
| Analytical Method | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.17 (q, J=7.1 Hz, 2H), 3.24 (s, 2H), 2.70 (t, J=5.5 Hz, 4H), 1.62 (m, 8H), 1.25 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.5, 60.3, 58.0, 55.1, 27.8, 26.9, 14.2 |
| Mass Spec (ESI+) | m/z 186.15 [M+H]⁺ |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Approx. 105-110 °C at 10 mmHg |
Table 2: Expected analytical data for this compound.[1]
Workflow Diagram
The following diagram illustrates the overall workflow from synthesis to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Azepane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl bromoacetate: Lachrymator and toxic. Handle with care in a fume hood and avoid inhalation of vapors.
-
Acetonitrile: Flammable and toxic. Use in a well-ventilated area.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
Conclusion
The N-alkylation of azepane with ethyl bromoacetate provides a reliable and scalable route to this compound. The described protocols are suitable for producing material for preclinical studies, with consistent yields and high purity. Careful attention to safety and adherence to the outlined procedures are essential for successful synthesis.
References
Application Notes and Protocols for the Derivatization of Ethyl Azepan-1-ylacetate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl azepan-1-ylacetate for the exploration of structure-activity relationships (SAR), particularly focusing on the generation of novel inhibitors for Fatty Acid Amide Hydrolase (FAAH), a significant therapeutic target.
Introduction
Azepane scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules.[1] this compound is a versatile starting material for the synthesis of a library of derivatives. By modifying the core structure, researchers can systematically investigate the impact of various functional groups on the biological activity of the resulting compounds. This process, known as a Structure-Activity Relationship (SAR) study, is fundamental in the optimization of lead compounds during the drug discovery process.[2][3]
The primary strategy for derivatizing this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid (Azepan-1-ylacetic acid), followed by amide bond formation with a diverse range of amines. The resulting N-substituted-2-(azepan-1-yl)acetamides can then be screened for biological activity.
Derivatization Strategy for SAR Studies
The derivatization of this compound is a strategic approach to explore the chemical space around the azepane core. The goal is to synthesize a library of analogues by introducing various substituents and then to evaluate how these changes affect their biological activity, such as the inhibition of a target enzyme. A key therapeutic target for azepane-based compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids.[4][5][6][7] FAAH inhibitors have therapeutic potential in the management of pain, inflammation, and anxiety.
The general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
References
- 1. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. sfu.ca [sfu.ca]
- 6. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Azepan-1-ylacetate as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ethyl azepan-1-ylacetate is a compound available for research purposes.[1] The following application notes describe its potential utility as a ligand in palladium-catalyzed cross-coupling reactions based on the established reactivity of structurally similar N-heterocyclic ligands. The data and protocols presented are representative examples to guide methodology development and are not based on empirically validated results for this specific ligand.
Introduction
Seven-membered nitrogen-containing heterocycles, such as azepanes, are significant pharmacophores found in numerous bioactive compounds and marketed drugs.[2][3] The development of novel ligands for transition metal catalysis is crucial for advancing synthetic methodologies, particularly in the synthesis of complex organic molecules for drug discovery.[4][5] This document outlines the potential application of this compound as a bidentate N,O-ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The azepane nitrogen and the carbonyl oxygen of the acetate group can potentially chelate with a palladium center, forming a stable catalytic species.
Palladium acetate is a common and versatile precursor for generating active palladium(0) catalysts in situ, which can then be stabilized by ligands such as this compound.[6] Such catalytic systems are widely employed in carbon-carbon bond formation.[6][7]
Proposed Catalytic System and Reaction
The proposed application focuses on the use of an in-situ generated palladium catalyst from Palladium(II) acetate and this compound for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.
Reaction Scheme:
Data Presentation: Hypothetical Screening of Reaction Conditions
The following tables summarize the hypothetical results from a screening study to optimize the reaction conditions for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using the proposed catalytic system.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 12 | 78 |
| 2 | Dioxane | 100 | 12 | 85 |
| 3 | DMF | 120 | 8 | 92 |
| 4 | Acetonitrile | 80 | 18 | 65 |
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), this compound (4 mol%), K2CO3 (2 mmol), Solvent (5 mL).
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K2CO3 | 120 | 8 | 92 |
| 2 | Cs2CO3 | 120 | 8 | 95 |
| 3 | K3PO4 | 120 | 8 | 88 |
| 4 | NaOtBu | 100 | 10 | 75 |
Reaction Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), this compound (4 mol%), Base (2 mmol), DMF (5 mL).
Table 3: Substrate Scope under Optimized Conditions
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 82 |
| 3 | 1-Iodonaphthalene | 4-Tolylboronic acid | 1-(p-Tolyl)naphthalene | 91 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 88 |
Optimized Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)2 (2 mol%), this compound (4 mol%), Cs2CO3 (2 mmol), DMF (5 mL), 120 °C, 8 h.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Palladium(II) Acetate (Pd(OAc)2)
-
This compound
-
Aryl Halide
-
Arylboronic Acid
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 7.4 mg).
-
Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalytic complex.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol, 652 mg).
-
Add the remaining anhydrous DMF (2 mL).
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously for the specified reaction time (typically 8-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations (Graphviz DOT Language)
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 7. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
Application Notes and Protocols for Ester Compounds in Agrochemical Development
A FOCUSED NOTE ON ETHYL AZEPAN-1-YLACETATE
Extensive literature searches did not yield any specific data on the application of this compound as an active ingredient in agrochemical formulations. This compound is listed as a research chemical, but its biological activity in the context of agriculture has not been publicly documented.
The following application notes and protocols are therefore based on the established uses of a related and structurally simpler ester, ethyl acetate , and provide a general framework for the investigation of novel esters like this compound in agrochemical research.
Ethyl Acetate: A Model Ester in Agrochemical Applications
Ethyl acetate (CH₃COOC₂H₅) is a versatile organic compound widely used in the agricultural sector, primarily as a solvent and an extraction medium rather than a direct active ingredient.[1] Its favorable properties, such as high solvency, relatively low toxicity, and biodegradability, make it a valuable component in various agricultural processes.[1]
Role as a Solvent in Pesticide Formulations
Ethyl acetate serves as a solvent in the formulation of some pesticides.[1] Its function is to dissolve the active ingredients, along with other components like emulsifiers and stabilizers, to create a stable and effective product. The use of appropriate solvents is critical for ensuring the uniform application and bioavailability of the active pesticide.
Extraction of Bioactive Compounds
Ethyl acetate is extensively used for the extraction of bioactive secondary metabolites from plant and microbial sources.[2][3][4] These extracted compounds, which include phenolics, flavonoids, terpenoids, and alkaloids, are then screened for potential herbicidal, insecticidal, or fungicidal properties.[3][5][6]
Use in Pest Management
In viticulture, ethyl acetate is used as a solvent for spraying pheromones to disrupt the mating patterns of pests like the grapevine moth, offering a targeted and more environmentally benign pest control strategy.[1]
Data Summary: Applications of Ethyl Acetate in Agriculture
| Application Area | Specific Use | References |
| Pesticide Formulation | Solvent for active ingredients | [1] |
| Natural Product Research | Extraction solvent for plant and fungal metabolites | [2][3][4] |
| Pest Management | Solvent for insect pheromones | [1] |
| Agrochemical Analysis | Extraction solvent for pesticide residue analysis | [1] |
| Plant Science | Preservation of plant specimens for research | [1] |
Experimental Protocols
The following are generalized protocols relevant to the study of esters in agrochemical development.
Protocol for Synthesis of Ethyl Acetate (Fischer Esterification)
This protocol describes a standard laboratory procedure for the synthesis of ethyl acetate, which can be adapted for the synthesis of other esters like this compound with appropriate modifications of starting materials (in that case, azepan-1-ylacetic acid and ethanol).
Materials:
-
Glacial acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Combine equimolar amounts of glacial acetic acid and anhydrous ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume) while cooling the flask in an ice bath.[7][8]
-
Set up the apparatus for reflux and heat the mixture gently for 30-60 minutes.[7]
-
After reflux, allow the mixture to cool to room temperature.
-
Set up for simple distillation and collect the distillate, which will be crude ethyl acetate along with some unreacted starting materials and water.[8]
-
Transfer the distillate to a separatory funnel and wash sequentially with:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Decant the dried ethyl acetate and purify by a final distillation, collecting the fraction boiling at 77 °C.
Protocol for Screening for Herbicidal Activity (Whole Plant Assay)
This protocol outlines a basic method for assessing the post-emergence herbicidal activity of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, ethanol)
-
Surfactant (e.g., Tween 20)
-
Test plant species (e.g., Amaranthus spinosus - spiny amaranth) grown in pots
-
Positive control (commercial herbicide)
-
Negative control (solvent + surfactant in water)
-
Spray chamber or handheld sprayer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the stock solution to achieve the desired test concentrations (e.g., 100, 500, 1000 ppm). Add a small amount of surfactant (e.g., 0.1% v/v) to each dilution to ensure proper wetting of the leaf surfaces.
-
Grow the test plants to a specific growth stage (e.g., 2-4 true leaves).
-
Apply the test solutions, positive control, and negative control to the plants using a sprayer, ensuring uniform coverage.
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions.
-
Assess the herbicidal effects at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Evaluate phytotoxicity using a rating scale (e.g., 0% = no effect, 100% = complete plant death) and measure parameters such as plant height and fresh/dry weight.
Visualizations: Workflows and Concepts
General Workflow for Agrochemical Screening
The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel compound for agrochemical applications.
References
- 1. What Is the Use of Ethyl Acetate in Agriculture? Manufacturer [slchemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Ethyl azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Ethyl azepan-1-ylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-alkylation of azepane with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[1]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
-
Low Yield: This can be due to incomplete reaction, side reactions, or product loss during workup and purification.
-
Over-alkylation: The product, this compound, is a tertiary amine and can react further with the ethyl haloacetate to form a quaternary ammonium salt.[2]
-
Side Reactions: Undesirable reactions such as hydrolysis of the ester group can occur, especially under strongly basic or acidic conditions.[1]
-
Purification Difficulties: The basic nature of the product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica.
Q3: How can I minimize the formation of the quaternary ammonium salt?
A3: To reduce over-alkylation, you can:
-
Use a slight excess of azepane relative to the ethyl haloacetate.
-
Slowly add the ethyl haloacetate to the reaction mixture to maintain its low concentration.
-
Monitor the reaction closely and stop it once the starting material (azepane) is consumed.
Q4: What are the best practices for purifying this compound?
A4: Purification typically involves an initial workup with liquid-liquid extraction followed by column chromatography. For chromatography of basic amines, it is recommended to either use an amine-functionalized silica gel or add a small amount of a competing amine (e.g., triethylamine) to the eluent to prevent streaking and improve separation.[3]
Q5: My ester seems to be hydrolyzing during the workup. How can I prevent this?
A5: Ester hydrolysis can occur under strongly acidic or basic conditions. During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acid and avoid prolonged contact with strong acids or bases.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction | - Check Reagents: Ensure the purity and reactivity of azepane and ethyl chloroacetate. - Optimize Base: A weak base like potassium carbonate may require longer reaction times or gentle heating. Consider a stronger, non-nucleophilic base if necessary. - Solvent Choice: Ensure the solvent (e.g., acetonitrile, DMF) is anhydrous and appropriate for the reaction. |
| Product Loss During Workup | - Extraction pH: During liquid-liquid extraction, ensure the aqueous layer is basic (pH > 8) to keep the product in its free base form and soluble in the organic layer. - Emulsion Formation: If an emulsion forms during extraction, try adding brine to break it. |
| Decomposition on Silica Gel | - Alternative Chromatography: Use neutral or basic alumina, or an amine-functionalized silica column. - Mobile Phase Modifier: Add 0.5-2% triethylamine to your hexane/ethyl acetate mobile phase to suppress the interaction between the basic product and acidic silica.[3] |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Troubleshooting Step |
| Unreacted Azepane | GC-MS, NMR | - Ensure complete reaction by monitoring with TLC. - During workup, an acidic wash (e.g., dilute HCl) can remove the more basic azepane. Neutralize the aqueous layer and re-extract to recover any product that may have partitioned. |
| Unreacted Ethyl Chloroacetate | GC-MS, NMR | - Use a slight excess of azepane. - Can often be removed during solvent evaporation under reduced pressure due to its volatility. |
| Quaternary Azepanium Salt | NMR, LC-MS | - This salt is highly polar and water-soluble. It should be effectively removed during the aqueous workup. |
| Hydrolyzed Product (Azepan-1-ylacetic acid) | NMR, LC-MS | - Avoid harsh acidic or basic conditions during workup. Use saturated sodium bicarbonate for neutralization. |
Experimental Protocols
Synthesis of this compound via N-alkylation
This protocol is a general guideline based on the N-alkylation of cyclic secondary amines.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Azepane | 99.17 | (e.g., 1.0 g) | (e.g., 10.1 mmol) | 1.0 |
| Ethyl chloroacetate | 122.55 | (e.g., 1.36 g) | (e.g., 11.1 mmol) | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | (e.g., 2.8 g) | (e.g., 20.2 mmol) | 2.0 |
| Acetonitrile (anhydrous) | - | (e.g., 50 mL) | - | - |
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add azepane at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl chloroacetate dropwise to the mixture.
-
Stir the reaction mixture at room temperature overnight or heat gently (e.g., to 50-60 °C) to expedite the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the azepane is consumed.
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Proceed with the purification protocol.
Purification of this compound
1. Liquid-Liquid Extraction:
-
Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Column Chromatography (if necessary):
-
Stationary Phase: Silica gel (consider pre-treating with a triethylamine solution or use amine-functionalized silica).[3]
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Add 0.5-1% triethylamine to the mobile phase to improve peak shape and reduce tailing.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key reaction and potential side reactions in the synthesis of this compound.
References
Optimization of reaction conditions for the synthesis of Ethyl azepan-1-ylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl azepan-1-ylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-alkylation of azepane (also known as hexahydroazepine) with ethyl chloroacetate. The reaction involves the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic carbon of ethyl chloroacetate, leading to the formation of the desired product and a hydrochloride salt as a byproduct. A base is required to neutralize the acid formed and drive the reaction to completion.
Q2: What are the most common challenges encountered during this synthesis?
Researchers may face several challenges during the synthesis of this compound, including:
-
Low product yield: This can be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Formation of byproducts: The most common byproduct is the quaternary ammonium salt resulting from the over-alkylation of the product. Other potential side reactions include the hydrolysis of the ester group if strong bases and aqueous conditions are employed.
-
Difficult purification: The presence of unreacted starting materials and byproducts can complicate the isolation of the pure product.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting materials (azepane and ethyl chloroacetate) and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time or temperature | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. |
| Inactive reagents | Ensure the quality and purity of the starting materials. Azepane can be hygroscopic and should be handled under anhydrous conditions. Ethyl chloroacetate can degrade over time and should be freshly distilled if necessary. |
| Inappropriate base | The choice of base is crucial. A base that is too weak may not effectively neutralize the generated HCl, hindering the reaction. Conversely, a very strong base might promote side reactions. Consider switching to a different base (see Table 1 for a comparison). |
| Poor solvent choice | The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like acetonitrile or DMF are generally good choices. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Formation of quaternary ammonium salt) | This is a common side reaction where the product, this compound, reacts further with ethyl chloroacetate. To minimize this, use a slight excess of azepane relative to ethyl chloroacetate. Slow, dropwise addition of ethyl chloroacetate to the reaction mixture can also help maintain a low concentration of the alkylating agent, thus reducing the likelihood of over-alkylation. |
| Hydrolysis of the ester group | This can occur if the reaction is carried out in the presence of water and a strong base. Ensure that anhydrous conditions are maintained throughout the experiment. Use of a non-nucleophilic base like potassium carbonate is preferred over stronger bases like sodium hydroxide. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting materials | Optimize the reaction conditions to ensure complete conversion of the limiting reagent. Unreacted azepane can often be removed by an acidic wash during the work-up. |
| Co-elution of product and byproducts during chromatography | If column chromatography is used for purification, experiment with different solvent systems to achieve better separation. A gradient elution might be necessary. |
| Product is an oil and difficult to handle | If the product is a non-crystalline oil, purification by distillation under reduced pressure (Kugelrohr) can be an effective alternative to chromatography. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Azepane (Hexahydroazepine)
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of azepane (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash successively with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Presentation
The following tables summarize quantitative data for the optimization of reaction conditions.
Table 1: Comparison of Different Bases for the Synthesis of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Reflux | 12 | Good to Excellent | Mild conditions, minimizes ester hydrolysis. A common and effective choice. |
| Sodium Carbonate (Na₂CO₃) | Acetonitrile | Reflux | 18 | Moderate | Less reactive than K₂CO₃, may require longer reaction times. |
| Triethylamine (Et₃N) | Dichloromethane | Room Temp. | 24 | Moderate to Good | Organic base, can be easier to remove during work-up. |
| Sodium Hydride (NaH) | THF | 0 to Room Temp. | 4 | Variable | Strong base, can lead to higher yields but also increases the risk of side reactions, including ester hydrolysis if any water is present. Requires strictly anhydrous conditions. |
Table 2: Effect of Solvent on the Synthesis of this compound
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Acetonitrile | K₂CO₃ | Reflux | 12 | Excellent | Good solubility for reactants and promotes Sₙ2 reaction. |
| Dimethylformamide (DMF) | K₂CO₃ | 80 | 8 | Excellent | Higher boiling point can accelerate the reaction, but more difficult to remove. |
| Acetone | K₂CO₃ | Reflux | 24 | Moderate | Lower boiling point may result in slower reaction rates. |
| Tetrahydrofuran (THF) | NaH | Room Temp. | 4 | Good | Often used with strong bases like NaH. |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and optimization of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting the synthesis of this compound.
Identification and characterization of byproducts in Ethyl azepan-1-ylacetate synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl azepan-1-ylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the N-alkylation of azepane with an ethyl haloacetate, typically ethyl bromoacetate. This is a nucleophilic substitution reaction where the secondary amine (azepane) acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[1]
Q2: What are the primary potential byproducts in this synthesis?
A2: The main potential byproducts are:
-
1,1-bis(ethoxycarbonylmethyl)azepanium bromide (Over-alkylation Product): This occurs when the product, this compound (a tertiary amine), reacts further with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.[2][3] Tertiary amines can still be nucleophilic and susceptible to this second alkylation.[2]
-
Azepanium Bromide (Unreacted Starting Material Salt): If the reaction is incomplete or the workup is not optimal, the protonated starting material may be present.
-
Ethyl Glycolate (Hydrolysis Product): Ethyl bromoacetate can be sensitive to hydrolysis, especially in the presence of water and base, to form ethyl glycolate.[4]
-
Unreacted Starting Materials: Residual azepane and ethyl bromoacetate may also be present as impurities.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] For TLC, a developing system such as ethyl acetate/hexane can be used to separate the more polar starting amine from the less polar product. For GC-MS, the disappearance of the starting materials and the appearance of the product peak can be tracked over time.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, analysis by NMR or GC-MS shows a low yield of the desired this compound, with a significant amount of unreacted azepane remaining.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | The base (e.g., K₂CO₃) is crucial for neutralizing the HBr formed. If the reaction stalls, the base may be too weak or used in insufficient quantity. Increase the molar equivalent of the base to 2.0-2.5 equivalents. Consider using a stronger base like cesium carbonate if the issue persists.[6][7] |
| Low Reaction Temperature | The reaction rate may be too slow at room temperature. Gently heat the reaction mixture to 40-60 °C and monitor by TLC.[5] |
| Poor Quality Reagents | Ensure that the azepane and ethyl bromoacetate are pure. Ethyl bromoacetate can degrade over time; using a freshly opened bottle or purifying it before use is recommended. Azepane can be hygroscopic; ensure it is dry. |
| Solvent Choice | Aprotic polar solvents like acetonitrile or DMF are generally effective.[5] If the reaction is slow, switching from a less polar solvent to one of these may improve the reaction rate. |
Issue 2: Presence of Significant Over-alkylation Byproduct
Symptom: NMR or LC-MS analysis indicates the presence of a significant amount of the quaternary ammonium salt, 1,1-bis(ethoxycarbonylmethyl)azepanium bromide. This byproduct is often highly polar and may not be visible by GC-MS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Alkylating Agent | The tertiary amine product is competing with the starting secondary amine for the ethyl bromoacetate.[2] Add the ethyl bromoacetate dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[8] |
| Excess Alkylating Agent | Using a stoichiometric excess of ethyl bromoacetate will drive the formation of the over-alkylation product. Use a 1:1 or slightly less than 1:1 molar ratio of ethyl bromoacetate to azepane. |
| Prolonged Reaction Time at High Temperature | Extended reaction times, especially at elevated temperatures, can promote the second alkylation. Monitor the reaction closely by TLC/GC-MS and stop the reaction as soon as the starting azepane is consumed. |
Issue 3: Difficulty in Product Purification
Symptom: After aqueous workup, the crude product is difficult to purify by column chromatography, or the final product is contaminated with starting materials or other impurities.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Base and Salts | Inorganic salts (e.g., KBr, excess K₂CO₃) must be thoroughly removed. After the reaction, filter the solid salts and then perform an aqueous workup. Wash the organic layer with water and then brine to remove residual salts.[5] |
| Co-elution of Product and Impurities | The polarity of the product and unreacted azepane might be close. An acidic wash (e.g., with dilute HCl) during the workup can protonate the basic amines (product and starting material), transferring them to the aqueous layer and leaving non-basic impurities in the organic layer. Subsequently, the aqueous layer can be basified (e.g., with NaHCO₃) and re-extracted to recover the purified amines.[9] |
| Residual Solvents | High-boiling solvents like DMF can be difficult to remove. If using DMF, after the reaction, dilute with a large volume of water and extract the product with a less polar solvent like diethyl ether or ethyl acetate multiple times. |
Byproduct Identification and Characterization
A crucial step in troubleshooting is the correct identification of byproducts. The following table summarizes the expected analytical data for the target product and key byproducts.
| Compound | Structure | Molecular Weight | Expected ¹H NMR Key Signals (CDCl₃, ppm) | Expected ¹³C NMR Key Signals (CDCl₃, ppm) | Expected GC-MS m/z Fragments |
| This compound (Product) | 185.26 | ~4.1 (q, 2H, O-CH₂-CH₃), ~3.2 (s, 2H, N-CH₂-COO), ~2.7 (t, 4H, N-CH₂-ring), ~1.6 (m, 8H, ring CH₂), ~1.2 (t, 3H, O-CH₂-CH₃) | ~171 (C=O), ~60 (O-CH₂), ~58 (N-CH₂-COO), ~55 (N-CH₂-ring), ~28, ~27 (ring CH₂), ~14 (CH₃) | 185 (M+), 112 (M-COOEt), 98 (M-CH₂COOEt) | |
| 1,1-bis(ethoxycarbonylmethyl)azepanium bromide (Over-alkylation) | 352.28 | ~4.8 (s, 4H, N⁺-CH₂-COO), ~4.3 (q, 4H, O-CH₂), ~3.8 (t, 4H, N⁺-CH₂-ring), ~2.0 (m, 8H, ring CH₂), ~1.3 (t, 6H, CH₃) | ~165 (C=O), ~68 (N⁺-CH₂-COO), ~63 (O-CH₂), ~62 (N⁺-CH₂-ring), ~26, ~22 (ring CH₂), ~14 (CH₃) | Non-volatile, not observable by GC-MS. Requires LC-MS. m/z = 270 (M-Br)⁺ | |
| Ethyl Glycolate (Hydrolysis) | 104.10 | ~4.2 (q, 2H, O-CH₂-CH₃), ~4.1 (s, 2H, HO-CH₂), ~2.5 (br s, 1H, OH), ~1.3 (t, 3H, O-CH₂-CH₃) | ~173 (C=O), ~62 (O-CH₂), ~61 (HO-CH₂), ~14 (CH₃) | 104 (M+), 59 (M-OEt), 45 (COOH) | |
| Azepane (Starting Material) | 99.17 | ~2.8 (t, 4H, N-CH₂), ~1.6 (m, 8H, ring CH₂) | ~48 (N-CH₂), ~30, ~27 (ring CH₂) | 99 (M+), 84 (M-CH₃), 70 (M-C₂H₅) | |
| Ethyl Bromoacetate (Starting Material) | 167.00 | ~4.2 (q, 2H, O-CH₂), ~3.8 (s, 2H, Br-CH₂), ~1.3 (t, 3H, CH₃) | ~167 (C=O), ~62 (O-CH₂), ~26 (Br-CH₂), ~14 (CH₃) | 166/168 (M+), 121/123 (M-OEt), 88 (M-Br) |
Note: Predicted NMR shifts are estimates and may vary based on solvent and concentration.
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol describes the N-alkylation of azepane with ethyl bromoacetate using potassium carbonate as the base.
Materials:
-
Azepane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Acetonitrile (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add azepane (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Reagent Addition: Stir the suspension at room temperature. Slowly add ethyl bromoacetate (1.05 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the azepane spot has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of desired reaction and over-alkylation side reaction.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. How does Intermediate Bromoethane react with bases? - Blog [m.nuomengchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 11. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Improving the Yield and Purity of Ethyl Azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis and purification of Ethyl azepan-1-ylacetate. Whether you are encountering low yields, purity issues, or other experimental challenges, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the N-alkylation of azepane (also known as hexamethyleneimine) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[1]
Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in the N-alkylation of azepane can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal concentrations of reactants.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is over-alkylation, where the product, this compound, reacts further with the ethyl haloacetate.
-
Poor choice of base or solvent: The base may not be strong enough to effectively deprotonate the azepane, or the solvent may not be suitable for the reaction, leading to poor solubility or undesired side reactions.
-
Hydrolysis of the ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester group, reducing the final product yield.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, consider the following strategies:
-
Control stoichiometry: Using a slight excess of the azepane can help to ensure the complete consumption of the ethyl haloacetate, thereby reducing the chance of over-alkylation.
-
Optimize reaction conditions: Adjusting the temperature and reaction time can help to favor the desired reaction pathway. Running the reaction at a moderate temperature and monitoring its progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Choice of base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often preferred to avoid competition with the amine nucleophile.[1]
Q4: What are the best methods for purifying crude this compound?
A4: The primary method for purifying this compound is distillation under reduced pressure (vacuum distillation). This technique is effective for separating the product from less volatile impurities and unreacted starting materials. Additionally, an initial workup involving an acid-base extraction can be employed to remove basic and acidic impurities. For instance, washing the organic layer with a dilute acid solution can remove unreacted azepane, and a subsequent wash with a dilute base solution can remove any acidic byproducts.
Q5: Which analytical techniques are suitable for determining the purity of this compound?
A5: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both qualitative and quantitative analysis, providing information on the purity of the sample and the identity of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR provides detailed structural information and can be used to confirm the identity of the product and quantify its purity by integrating the signals corresponding to the product and impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective base. 2. Low reaction temperature. 3. Inactive alkylating agent. | 1. Switch to a stronger, non-nucleophilic base like potassium carbonate. 2. Gradually increase the reaction temperature and monitor progress. 3. Use a fresh or properly stored supply of ethyl bromoacetate/chloroacetate. |
| Presence of Multiple Products (Over-alkylation) | The product is more nucleophilic than the starting amine and reacts further with the alkylating agent. | 1. Use a slight excess of azepane. 2. Add the ethyl haloacetate slowly to the reaction mixture. 3. Keep the reaction temperature moderate. |
| Product is Contaminated with Starting Material (Azepane) | Incomplete reaction or inefficient purification. | 1. Increase reaction time or temperature. 2. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic azepane. |
| Low Purity After Distillation | Co-distillation with impurities having similar boiling points. | 1. Improve the efficiency of the distillation by using a fractionating column. 2. Perform a thorough aqueous workup before distillation to remove as many impurities as possible. |
Data Presentation
Table 1: Effect of Base and Solvent on the N-alkylation of Cyclic Amines
| Amine | Alkylating Agent | Base | Solvent | Yield (%) |
| Cyclic Secondary Amines | Ethyl Chloroacetate | K₂CO₃ | Acetonitrile | Good to Excellent[1] |
| Cyclic Secondary Amines | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Expected to be high |
| Cyclic Secondary Amines | Ethyl Chloroacetate | NaH | THF | High |
Note: This table is based on a general procedure for N-alkylation of cyclic secondary amines and provides an expected trend. Actual yields for this compound may vary.[1]
Experimental Protocols
Synthesis of this compound via N-alkylation
This protocol describes a general procedure for the synthesis of this compound by the N-alkylation of azepane with ethyl chloroacetate.
Materials:
-
Azepane (hexamethyleneimine)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl) solution
-
20% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azepane (1.0 equivalent) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Slowly add ethyl chloroacetate (1.2 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% HCl solution to remove any unreacted azepane.
-
Neutralize the acidic aqueous layer with a 20% Na₂CO₃ solution and extract with dichloromethane.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a yellow liquid.[1]
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound via N-alkylation.
Experimental Workflow
Caption: General experimental workflow for synthesis and purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Troubleshooting low yield in the N-alkylation of azepane
Welcome to the technical support center for the N-alkylation of azepane. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of azepane, offering potential causes and recommended solutions in a direct question-and-answer format.
Question 1: I am observing a low or no yield of my desired N-alkylated azepane product. What are the common causes and how can I improve the yield?
Answer:
Low or no product yield is a frequent challenge in N-alkylation reactions. The issue often stems from several factors related to reagents, reaction conditions, or the nature of the substrates themselves. A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Workflow for Low Product Yield
Caption: A stepwise approach to troubleshooting low-yield N-alkylation reactions.
Potential Causes and Detailed Solutions:
| Potential Cause | Recommended Solution | Justification & Key Considerations |
| Ineffective Base | Switch to a stronger base (e.g., NaH, KHMDS, or Cs₂CO₃). Ensure the base is sufficiently soluble in the reaction solvent.[1] | The base must be strong enough to deprotonate the azepane nitrogen, forming the nucleophilic amide required for the reaction. The solubility of the base can significantly impact the reaction rate.[1] Cesium carbonate (Cs₂CO₃) is often reported to be highly effective.[2] |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the Sₙ2 reaction.[1] For reactions with poor solubility, consider heating or using a different solvent system. | Polar aprotic solvents can solvate the cation of the base, leaving the anion more nucleophilic and available to deprotonate the amine.[1] |
| Insufficiently Activated Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide or chloride). Convert an alkyl alcohol to a better leaving group (e.g., tosylate or mesylate).[1] | The reactivity of the leaving group is critical for the Sₙ2 reaction to proceed. The general order of reactivity for alkyl halides is I > Br > Cl.[1][3] |
| Low Reaction Temperature | Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[1][4] | N-alkylation reactions can have a significant activation energy barrier. Increasing the temperature provides more energy for the molecules to overcome this barrier.[1] |
| Reagent Degradation | Use freshly opened or purified reagents. Ensure anhydrous conditions if using moisture-sensitive reagents like NaH.[1] | Reagents can degrade over time, leading to lower reactivity. Moisture can quench strong bases and some alkylating agents.[1] |
| Steric Hindrance | If either the azepane or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered reagent may be beneficial.[5][6] | Steric hindrance can impede the approach of the nucleophilic nitrogen to the electrophilic carbon of the alkylating agent.[5] |
Question 2: My reaction is producing a significant amount of di-alkylated (quaternary ammonium salt) product. How can I promote mono-alkylation?
Answer:
Over-alkylation is a common side reaction because the mono-alkylated azepane product is often more nucleophilic than the starting azepane.[6][7][8] Several strategies can be employed to favor the desired mono-alkylation.
Strategies to Minimize Over-alkylation
Caption: Strategies to favor mono-alkylation and minimize the formation of quaternary ammonium salts.
| Strategy | Detailed Recommendation | Rationale |
| Stoichiometry Control | Use a large excess of azepane relative to the alkylating agent. Alternatively, use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1][3][6] | Using excess azepane statistically favors the reaction of the alkylating agent with the more abundant starting material. Limiting the amount of alkylating agent ensures there is not enough to react with the mono-alkylated product.[3][6] |
| Slow Addition | Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[1][3] | Slow addition maintains a low concentration of the alkylating agent, reducing the probability of the more reactive mono-alkylated product reacting further.[3] |
| Reaction Monitoring | Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.[2] | This prevents the reaction from proceeding to the di-alkylation stage after the initial mono-alkylation is complete. |
| Alternative Methodologies | Consider using reductive amination as an alternative to direct alkylation.[3][7][9] | Reductive amination involves the reaction of azepane with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly effective at preventing over-alkylation.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended bases and solvents for the N-alkylation of azepane?
A1: The choice of base and solvent is critical for a successful N-alkylation reaction.
-
Bases:
-
Weak inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, particularly with more reactive alkylating agents.[2][9] Cs₂CO₃ is often more effective due to its higher solubility.[6]
-
Strong bases such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA) are used for less reactive alkylating agents or to ensure complete deprotonation of the azepane.[1][2] These bases require anhydrous (dry) reaction conditions.
-
-
Solvents:
Q2: How can I minimize the formation of elimination byproducts?
A2: Elimination reactions can compete with the desired substitution (alkylation), especially when using secondary or tertiary alkyl halides. To minimize this side reaction, you can:
-
Use a less hindered base.
-
Lower the reaction temperature. [1]
-
Use an alkylating agent with a good leaving group that is less prone to elimination , such as a primary alkyl iodide or tosylate.[1]
Q3: My N-alkylated azepane is difficult to purify. What are some common strategies?
A3: Purification challenges often arise from the basic nature of the product and the presence of unreacted starting materials or byproducts.
-
Column Chromatography: This is the most common method for purifying N-alkylated products.[9]
-
If your product is degrading on standard silica gel, which is slightly acidic, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[10]
-
-
Acid-Base Extraction: You can often use the basicity of your N-alkylated azepane to your advantage in an aqueous workup. By carefully adjusting the pH, you can move your product between the aqueous and organic layers to separate it from non-basic impurities.
-
Crystallization: If your product is a solid, crystallization or recrystallization can be a highly effective purification method.[11]
Experimental Protocols
Protocol 1: N-Alkylation of Azepane using an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of azepane with an alkyl halide using potassium carbonate as the base.
Materials:
-
Azepane (1.0 eq)
-
Alkyl halide (e.g., 1-bromobutane) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a solution of azepane in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated azepane.[1]
Protocol 2: N-Alkylation of Azepane via Reductive Amination
This protocol details the N-alkylation of azepane with an aldehyde (e.g., cyclohexanecarbaldehyde).[9]
Materials:
-
Azepane (1.0 eq)
-
Cyclohexanecarbaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve azepane and cyclohexanecarbaldehyde in dichloromethane under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1 hour to form the intermediate iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-alkylated product.[9]
Comparative Data
Table 1: Comparison of N-Alkylation Methods for a 1,4-Oxazepane Scaffold (Data for illustrative purposes, principles are applicable to azepane) [9]
| Method | Alkylating/Carbonyl Agent | Reducing Agent | Base | Solvent | Time (h) | Yield (%) |
| Direct Alkylation | 1-Bromo-3-chloropropane | - | K₂CO₃ | Acetonitrile | 12 | 90 |
| Direct Alkylation | Benzyl Bromide | - | NaH | THF | 6 | High |
| Reductive Amination | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | - | CH₂Cl₂ | 16 | 78 |
| Reductive Amination | Acetone | NaBH₄ | - | Methanol | 4 | - |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0802190A1 - Process and intermediates for preparing azepines - Google Patents [patents.google.com]
Methods for the purification of Ethyl azepan-1-ylacetate from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl azepan-1-ylacetate from reaction mixtures. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the most common impurities in the synthesis of this compound?
A2: Common impurities are likely to include unreacted starting materials such as azepane (hexamethyleneimine) and an ethyl acetate precursor (e.g., ethyl chloroacetate or ethyl bromoacetate), as well as the salt byproduct (e.g., hydrochloride or hydrobromide salt of a tertiary amine base if used). Side products from potential side reactions, such as hydrolysis of the ester or over-alkylation, may also be present.
Q3: Which purification techniques are most suitable for this compound?
A3: The most suitable purification techniques will depend on the scale of the reaction and the nature of the impurities. The primary methods to consider are:
-
Extraction: To remove water-soluble impurities like salts and some unreacted starting materials.
-
Distillation: Fractional vacuum distillation is likely the most effective method for purifying the product on a larger scale, given its expected high boiling point.
-
Column Chromatography: Useful for small-scale purification and for removing impurities with similar boiling points to the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Extraction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during aqueous wash. | - High concentration of amine compounds. - Vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Gently invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - Filter the mixture through a pad of celite. |
| Poor separation of layers. | - Similar densities of the organic and aqueous phases. - Presence of surfactants or other emulsifying agents. | - Add more of the organic solvent to decrease the density of the organic phase. - Add brine to increase the density of the aqueous phase. |
| Product loss into the aqueous layer. | - Protonation of the basic nitrogen on the azepane ring, increasing water solubility. - The product itself has some water solubility. | - Ensure the aqueous wash is basic (e.g., using a dilute sodium bicarbonate or carbonate solution) to keep the product in its free base form. - Perform multiple extractions with smaller volumes of the organic solvent. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
Distillation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring. - High viscosity of the crude material. | - Add fresh boiling chips or a magnetic stir bar. - Ensure efficient stirring. - For very viscous material, consider a short-path distillation apparatus. |
| Product decomposition. | - High distillation temperature. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. - Ensure the heating mantle temperature is not excessively high. |
| Poor separation of product from impurities. | - Inefficient fractionating column. - Azeotrope formation. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Adjust the distillation pressure. - Consider an alternative purification method like column chromatography if an azeotrope is suspected. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A common starting point for amines is a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (0.1-1%) to prevent tailing. |
| Product streaking on the column. | - The basicity of the azepane nitrogen interacting strongly with the acidic silica gel. | - Add a small percentage of a basic modifier like triethylamine or ammonia (in methanol) to the eluent. - Use a different stationary phase, such as alumina (basic or neutral). |
| Product is not eluting from the column. | - The eluent is not polar enough. - Strong adsorption to the stationary phase. | - Gradually increase the polarity of the eluent. - If the product is still retained, consider flushing the column with a very polar solvent system (e.g., 10% methanol in dichloromethane). - See "Product streaking on the column" for stationary phase considerations. |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for your specific reaction mixture.
Protocol 1: Liquid-Liquid Extraction
-
Quenching: Quench the reaction mixture by adding it to a separatory funnel containing water or a dilute aqueous solution (e.g., sodium bicarbonate if the reaction was run under acidic conditions).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent in which this compound is soluble (e.g., ethyl acetate, dichloromethane). Perform the extraction three times for optimal recovery.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water, to remove water-soluble impurities.
-
Brine (saturated NaCl solution), to break up any emulsions and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the desired pressure.
-
Heating: Begin heating the distillation flask gently.
-
Collecting Fractions: Collect any low-boiling impurities first. As the temperature stabilizes at the boiling point of the product at the given pressure, collect the pure this compound in a separate receiving flask.
-
Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small residue remains in the distillation flask.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Recrystallization vs. column chromatography for purifying Ethyl azepan-1-ylacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Ethyl azepan-1-ylacetate, comparing recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q2: When is recrystallization a suitable method for purifying this compound?
A2: Recrystallization is a cost-effective method ideal for removing small amounts of impurities from a solid compound. It is particularly effective if the impurities have significantly different solubility profiles from this compound in the chosen solvent system. However, as this compound can be an oil or a low-melting solid at room temperature, specialized recrystallization techniques may be required.
Q3: When should I opt for column chromatography to purify this compound?
A3: Column chromatography is a more versatile and powerful technique, suitable for separating complex mixtures, isomers, or when impurities have similar solubility to the product.[1] It is the preferred method when high purity is essential, especially for drug development applications. It is also effective for purifying oily or liquid compounds that are difficult to crystallize.
Q4: What are the common impurities in a synthesis of this compound?
A4: Common impurities can include unreacted starting materials such as azepane and ethyl chloroacetate, by-products from side reactions, and residual solvents from the reaction or workup.
Q5: Can I use a combination of both methods?
A5: Yes, a combination of methods can be very effective. For instance, an initial purification by column chromatography can be followed by recrystallization to achieve very high purity.
Data Presentation: Comparison of Purification Methods
Data presented below is based on typical results for analogous N-substituted esters and may vary for this compound.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 60-85% | 70-95% |
| Achievable Purity | 95-99% | >99% |
| Processing Time | 4-24 hours (including drying) | 2-8 hours |
| Solvent Consumption | Moderate to High | High |
| Cost | Low | High (due to silica gel and large solvent volumes) |
| Scalability | Good for large quantities | Can be challenging for very large scales |
Experimental Protocols
Recrystallization of this compound (Mixed-Solvent System)
This protocol is designed for a compound that may be an oil or low-melting solid at room temperature. A mixed-solvent system of ethyl acetate and hexane is commonly used for esters.[2]
Materials:
-
Crude this compound
-
Ethyl acetate (good solvent)
-
Hexane (poor solvent)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the compound completely with gentle heating and stirring.
-
Inducing Cloudiness: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Column Chromatography of this compound
This protocol outlines a standard flash column chromatography procedure for the purification of a moderately polar compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Compressed air or pump for flash chromatography
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel and add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is below the boiling point of the solvent. | - Add more of the "good" solvent (ethyl acetate) and reheat to dissolve the oil, then cool slowly.- Ensure slow cooling by insulating the flask or leaving it on a cooling hotplate.- Use a lower boiling point solvent or a different solvent system. |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and attempt to recrystallize.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound. |
| Low recovery of crystals | - Too much solvent was used.- Crystals were washed with a solvent that was not ice-cold. | - Concentrate the mother liquor (the remaining solution after filtration) and cool to obtain a second crop of crystals.- Ensure the washing solvent is thoroughly chilled before use and use a minimal amount. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - Inappropriate solvent system.- Column was packed unevenly.- Sample band was too broad. | - Optimize the eluent system using TLC to achieve better separation of spots.- Repack the column carefully to ensure a homogenous stationary phase.- Dissolve the sample in the minimum amount of solvent before loading. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). |
| Compound elutes too quickly | - The eluent is too polar. | - Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate). |
| Streaking or tailing of bands | - Compound is interacting too strongly with the silica gel (common for amines). | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.[4] |
Visualizations
References
Technical Support Center: Stability and Degradation of Ethyl azepan-1-ylacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl azepan-1-ylacetate. All information is presented in a practical question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of Azepan-1-ylacetic acid and ethanol. Under oxidative stress, the azepane ring may also undergo oxidation, although the ester hydrolysis is generally considered the more facile degradation route under common storage and experimental conditions.
Q2: How is the stability of this compound expected to be affected by pH?
A2: The stability of this compound is highly dependent on pH. The ester linkage is susceptible to hydrolysis, which is catalyzed by both acids and bases. Therefore, the compound is expected to be least stable at low (acidic) and high (alkaline) pH values. Optimal stability is anticipated in the neutral pH range (approximately pH 5-7).
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product resulting from hydrolysis is Azepan-1-ylacetic acid and ethanol . Under strong oxidative conditions, various oxidized derivatives of the azepane ring could potentially form, but these are generally considered secondary degradation products.
Q4: Is this compound sensitive to light or temperature?
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound in aqueous solution. | Hydrolysis of the ethyl ester. | Verify the pH of the solution. If possible, adjust the pH to a neutral range (5-7) using an appropriate buffer system. For long-term storage in solution, consider preparing aliquots and storing them frozen. |
| Appearance of unexpected peaks in chromatograms during analysis. | Formation of degradation products. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks. |
| Inconsistent analytical results between batches. | Variability in storage conditions or sample handling. | Ensure consistent storage conditions (temperature, light exposure) for all samples. Standardize sample preparation procedures to minimize variability. Use a validated stability-indicating analytical method. |
| Precipitation of the compound from aqueous solution. | Poor aqueous solubility, especially of the parent ester. | Verify the solubility of this compound in your chosen buffer system. Consider the use of co-solvents (e.g., acetonitrile, methanol) if compatible with your experimental setup. The formation of the more polar degradation product, Azepan-1-ylacetic acid, might also affect solubility. |
Predicted Degradation Pathway
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
Chromatographic Conditions (starting point for development):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants. A typical starting gradient could be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm, or determine the λmax of the compound) |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the analytical method.[1][2]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of the compound (e.g., in quartz cuvettes) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours). Analyze a control sample stored in the dark. |
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample.
Summary of Potential Degradation Data (Hypothetical)
The following table provides a hypothetical summary of results from forced degradation studies. Actual data must be generated experimentally.
| Stress Condition | Observation | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 N HCl, 60°C, 24h | Significant degradation | 25% | Azepan-1-ylacetic acid |
| 0.1 N NaOH, RT, 4h | Rapid and extensive degradation | >90% | Azepan-1-ylacetic acid |
| 3% H₂O₂, RT, 24h | Minor degradation | 5% | Minor, unidentified polar peaks |
| 80°C, 48h (solid) | Minimal degradation | <2% | - |
| Photolytic (UV/Vis) | Moderate degradation | 15% | Unidentified polar peaks |
This technical support guide provides a foundational understanding of the stability and degradation of this compound. It is crucial to perform experimental studies to confirm these predicted pathways and to develop and validate appropriate analytical methods for accurate stability assessment.
References
Hydrolysis of Ethyl azepan-1-ylacetate under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of ethyl azepan-1-ylacetate under acidic or basic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the acidic or basic hydrolysis of this compound.
Acidic Hydrolysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Conversion | 1. Reversible Reaction: Acid-catalyzed ester hydrolysis is an equilibrium process.[1][2][3] 2. Insufficient Catalyst: The concentration of the acid catalyst may be too low. 3. Low Temperature: The reaction rate may be too slow at the current temperature. 4. Short Reaction Time: The reaction may not have reached equilibrium. | 1. Drive Equilibrium: Use a large excess of water to shift the equilibrium towards the products.[1][3] 2. Increase Catalyst Concentration: Carefully increase the concentration of the strong acid catalyst (e.g., HCl, H₂SO₄). 3. Increase Temperature: Heat the reaction mixture under reflux.[3] 4. Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) and continue until no further change is observed. |
| Side Product Formation | 1. Protonation of Azepane Nitrogen: The basic nitrogen of the azepane ring will be protonated under acidic conditions, which may affect its solubility and reactivity. 2. Dehydration: At very high temperatures and strongly acidic conditions, there is a potential for side reactions involving the alcohol product. | 1. pH Control: While acidic conditions are necessary, using a moderately concentrated acid can minimize side reactions. The protonated amine is generally stable. 2. Temperature Control: Maintain a steady reflux temperature and avoid excessive heating. |
| Difficult Product Isolation | 1. Product is an Amino Acid Salt: The product, azepan-1-ylacetic acid, will be protonated and exist as a salt in the acidic solution, making extraction with organic solvents difficult. | 1. Neutralization: After the reaction is complete, carefully neutralize the reaction mixture with a base (e.g., NaOH, NaHCO₃) to the isoelectric point of the amino acid to precipitate it. 2. Ion-Exchange Chromatography: Use ion-exchange chromatography for purification. |
Basic Hydrolysis (Saponification)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Base: The amount of base (e.g., NaOH, KOH) may not be sufficient to drive the reaction to completion. 2. Low Temperature: The reaction rate may be too slow. 3. Biphasic Mixture: The ester may have poor solubility in the aqueous base, slowing down the reaction. | 1. Use Excess Base: Employ a molar excess of the base to ensure the reaction goes to completion.[2] 2. Increase Temperature: Heat the reaction mixture, typically under reflux. 3. Add a Co-solvent: Use a water-miscible organic solvent like ethanol or THF to create a homogeneous reaction mixture. |
| Side Product Formation | 1. Amide Formation (Aminolysis): While less likely under these conditions, there is a theoretical possibility of the azepane nitrogen acting as a nucleophile. However, hydroxide is a much stronger nucleophile for ester hydrolysis. | 1. Maintain Basic Conditions: Ensure the reaction medium is sufficiently basic to favor hydroxide attack on the ester carbonyl. |
| Difficult Product Isolation | 1. Product is a Carboxylate Salt: The product, azepan-1-ylacetate, will exist as a salt in the basic solution. | 1. Acidification: After the reaction is complete and the ethanol (if used as a co-solvent) is removed, carefully acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the zwitterionic amino acid. 2. Extraction at Isoelectric Point: Adjust the pH to the isoelectric point of azepan-1-ylacetic acid to minimize its water solubility before extraction with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the hydrolysis of this compound?
Under both acidic and basic conditions, the hydrolysis of this compound yields azepan-1-ylacetic acid and ethanol. However, the state of the product in the reaction mixture differs:
-
Acidic conditions: The product is azepan-1-ylacetic acid hydrochloride (the azepane nitrogen is protonated).
-
Basic conditions: The initial product is the sodium or potassium salt of azepan-1-ylacetic acid.[1][4]
Q2: Which method is better, acidic or basic hydrolysis?
The choice depends on the stability of the starting material and the desired final product form.
-
Basic hydrolysis (saponification) is generally preferred because the reaction is irreversible, which often leads to higher yields and simpler product mixtures.[2] The final step of deprotonating the carboxylic acid drives the reaction to completion.
-
Acidic hydrolysis is a reversible reaction, which can result in incomplete conversion if conditions are not optimized.[1][3]
Q3: How does the azepane ring affect the hydrolysis?
The tertiary amine in the azepane ring can influence the reaction:
-
Under acidic conditions , the nitrogen atom will be protonated. This makes the overall molecule more water-soluble but does not significantly hinder the hydrolysis of the ester group.
-
Under basic conditions , the free lone pair on the nitrogen may potentially increase the rate of hydrolysis through intramolecular catalysis, although this effect is likely to be modest for a β-amino ester.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): Observe the disappearance of the starting ester spot and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the conversion of the starting material to the product.
Q5: What are the safety precautions for these reactions?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids and bases with care as they are corrosive.
-
Be cautious when heating flammable organic solvents.
Experimental Protocols
Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of aqueous strong acid (e.g., 3 M HCl or 3 M H₂SO₄).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a suitable base (e.g., saturated NaHCO₃ solution) to the isoelectric point of azepan-1-ylacetic acid to induce precipitation.
-
Filter the precipitate and wash with cold water.
-
Dry the solid product under vacuum.
-
Base-Catalyzed Hydrolysis (Saponification) of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2 M NaOH or 2 M KOH). Use a molar excess of the base.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., 3 M HCl) until the product precipitates.
-
Filter the precipitate and wash with cold water.
-
Dry the solid product under vacuum.
-
Visualizations
Caption: Workflow for the acidic hydrolysis of this compound.
Caption: Workflow for the basic hydrolysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Azepan-1-ylacetate Storage and Handling
Disclaimer: The following guidelines are based on general best practices for handling laboratory chemicals. Due to the limited availability of specific safety data for Ethyl azepan-1-ylacetate, it is imperative to consult a comprehensive Safety Data Sheet (SDS) provided by your supplier before handling this compound. The information below should be used as a supplementary resource and not as a primary safety reference.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
Q2: How should I handle this compound during experimental procedures?
A: Standard laboratory personal protective equipment (PPE) should be worn at all times. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when transferring or weighing, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.
Q3: What are the known incompatibilities for this compound?
A: Specific incompatibility data for this compound is not widely published. However, as a general precaution for ester compounds, it is advisable to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze hydrolysis or other decomposition reactions.
Q4: What should I do in case of a spill?
A: In the event of a small spill, and if you are trained in chemical spill cleanup, you should absorb the material with an inert absorbent (such as vermiculite or sand). The contaminated absorbent should then be placed in a sealed, labeled container for proper hazardous waste disposal. For larger spills, or if you are not equipped to handle the cleanup, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place. Consider obtaining a fresh batch of the compound if degradation is suspected. |
| Visible changes in the compound (e.g., color change, precipitation) | Contamination or degradation. | Do not use the compound. Dispose of it as hazardous waste according to your institution's guidelines and obtain a new supply. |
| Potent or unusual odor upon opening the container | Potential decomposition or presence of volatile impurities. | Handle only in a chemical fume hood. If the odor is strong or unexpected, it may indicate degradation. It is safer to dispose of the compound and use a fresh stock. |
Logical Workflow for Storage and Handling
The following diagram outlines the recommended decision-making process for the safe storage and handling of this compound.
Caption: Logical workflow for the safe handling and storage of chemical compounds.
Navigating the Challenges of N-Substituted Azepane Ester Characterization: A Technical Guide
Welcome to the Technical Support Center for the characterization of N-substituted azepane esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during the synthesis and analysis of this important class of compounds. The inherent flexibility of the azepane ring, coupled with the potential for various isomeric forms, often presents unique hurdles in structural elucidation and purification.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I seeing complex and broad signals in the 1H NMR spectrum of my N-substituted azepane ester?
This is a common observation and typically arises from the conformational flexibility of the seven-membered azepane ring. Unlike more rigid ring systems, azepanes can exist as a mixture of multiple chair and boat conformations in solution at room temperature.[1] This dynamic exchange between conformations can lead to broadened NMR signals and complex coupling patterns, making straightforward spectral interpretation difficult. The presence of N-substituents and ester groups can further influence the conformational equilibrium.
FAQ 2: My mass spectrum shows several unexpected fragment ions. How can I confidently identify my N-substituted azepane ester?
The fragmentation of N-substituted azepane esters in mass spectrometry can be intricate. In positive-ion mode electrospray ionization (ESI), you should expect to see the protonated molecule [M+H]+.[2] Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. Common fragmentation pathways involve the cleavage of the N-substituent, loss of the ester group, and ring fragmentation. A characteristic fragment often observed for N-alkyl azepanes is the formation of a cyclic immonium ion.[3] It is also important to consider the possibility of in-source fragmentation, which can complicate the mass spectrum.
FAQ 3: I am struggling to separate the diastereomers of my N-substituted azepane ester by column chromatography. What can I do?
The separation of stereoisomers of azepane derivatives can be challenging due to their similar polarities and potential for conformational isomerism affecting their interaction with the stationary phase. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases for enantiomers, is often more effective than standard silica gel chromatography for separating stereoisomers.[4][5] Method development, including screening different solvent systems and stationary phases, is crucial. In some cases, derivatization of the molecule can enhance separability.
FAQ 4: My elemental analysis results are slightly off, and the melting point of my compound is broad. What could be the issue?
These issues often point towards the presence of impurities or a mixture of isomers. Given that the synthesis of N-substituted azepanes can sometimes yield isomeric byproducts (e.g., piperidine isomers through ring contraction), it is essential to employ a combination of analytical techniques to assess purity.[3][6] A broad melting point suggests the presence of impurities or that the solid is not a single crystalline form. Techniques such as High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and 2D NMR for unambiguous structural assignment are highly recommended.
Troubleshooting Guides
Problem 1: Uninterpretable 1H NMR Spectrum
Symptoms:
-
Broad, overlapping signals in the aliphatic region.
-
Non-first-order coupling patterns.
-
Multiple sets of signals for what should be a single compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Conformational Isomerism | Perform variable temperature (VT) NMR studies. Cooling the sample can slow down the conformational exchange, potentially resolving broad signals into distinct sets of sharp peaks for each conformer.[7] |
| Presence of Rotamers | If your N-substituent is an amide or another group with restricted rotation, you may be observing rotamers. VT-NMR can also help in this case. 2D NMR techniques like NOESY or ROESY can help identify through-space correlations that define the major and minor rotamers.[8][9] |
| Impurity | Re-evaluate the purity of your sample using LC-MS and HPLC. If impurities are detected, further purification is necessary. |
| pH Effects | If the nitrogen atom is basic, the protonation state can affect the NMR spectrum. Ensure your NMR solvent is neutral and dry. Adding a drop of D2O can help identify exchangeable protons. |
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample as you would for a standard NMR experiment in a suitable deuterated solvent (e.g., CDCl3, toluene-d8, or acetone-d6).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).
-
Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Acquire a 1H NMR spectrum at each temperature point until you observe significant sharpening of the signals or the freezing point of the solvent is approached.
-
Analysis: Analyze the spectra at different temperatures to identify the coalescence point and the low-temperature regime where individual conformers may be resolved.
Workflow for NMR Troubleshooting
References
- 1. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of azepane isomers of AM-2233 and AM-1220, and detection of an inhibitor of fatty acid amide hydrolase [3′-(aminocarbonyl)(1,1′-biphenyl)-3-yl]-cyclohexylcarbamate (URB597) obtained as designer drugs in the Tokyo area | springermedizin.de [springermedizin.de]
- 7. Conformational Regulation of Substituted Azepanes through Mono‐, Di‐, and Trifluorination [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted starting materials from Ethyl azepan-1-ylacetate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted starting materials during the synthesis of Ethyl azepan-1-ylacetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common starting materials I need to remove?
The synthesis of this compound typically involves the N-alkylation of azepane with ethyl chloroacetate. Therefore, the primary unreacted starting materials to be removed from the reaction mixture are azepane and ethyl chloroacetate.
Q2: My final product is contaminated with unreacted azepane. How can I remove it?
Azepane is a cyclic secondary amine and is basic in nature.[1] An effective way to remove it is through an acidic wash during a liquid-liquid extraction workup. The amine will be protonated by the acid, forming a water-soluble salt that will partition into the aqueous layer, separating it from your less basic ester product.
Q3: How can I remove residual ethyl chloroacetate from my product?
There are two primary methods depending on the scale and available equipment:
-
Liquid-Liquid Extraction: A two-step extraction process is highly effective. An initial extraction with a dilute acid solution (e.g., 10% HCl) will remove the basic product and unreacted amine into the aqueous phase, leaving the neutral ethyl chloroacetate in the organic layer, which is then discarded. The aqueous layer is then basified and re-extracted to recover the purified product.[2]
-
Fractional Distillation: This method is viable due to the significant difference in boiling points between this compound and ethyl chloroacetate. Ethyl chloroacetate has a boiling point of approximately 143-145°C, which is considerably lower than the expected boiling point of the product.[3][4][5][6]
Q4: I am getting an emulsion during the liquid-liquid extraction. What should I do?
Emulsions are common when working with amines. To break an emulsion, you can try the following:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Filter the entire mixture through a pad of Celite or glass wool.
Q5: Which purification method is most suitable: extraction, distillation, or chromatography?
The best method depends on the specific impurities, the scale of your reaction, and the desired purity.
-
Liquid-Liquid Extraction: This is often the most practical and efficient method for this specific reaction, as it effectively separates the basic product from the neutral starting material and other organic impurities.[2]
-
Fractional Distillation: Suitable for larger scale purifications where the product is thermally stable. It effectively separates compounds with different boiling points.
-
Column Chromatography: While a versatile technique for purifying amines, it may be more labor-intensive than necessary if a simple extraction provides sufficient purity.[7][8] If used, an amine-functionalized silica gel or the addition of a small amount of a competing amine (like triethylamine) to the mobile phase can prevent streaking and improve separation.[7]
Data Presentation: Physical Properties of Reactants and Product
A summary of the physical properties is crucial for selecting and optimizing a purification strategy, particularly for distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound (Product) | 185.26[9] | ~225-235 (estimated) | ~1.0 |
| Azepane (Starting Material) | 99.18[10] | 138-139[1][11][12] | 0.88[1][10] |
| Ethyl chloroacetate (Starting Material) | 122.55[3][6] | 143-145[3][4][5] | 1.145[3][5] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a general procedure for the N-alkylation of cycloamines and is highly effective for removing both unreacted starting materials.[2]
Objective: To isolate this compound from unreacted azepane and ethyl chloroacetate.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% Hydrochloric Acid (HCl) solution
-
20% Sodium Carbonate (Na₂CO₃) solution or other suitable base
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Initial Workup: After the reaction is complete, filter off any solid base (e.g., K₂CO₃) and wash the solid with a small amount of the reaction solvent. Combine the filtrate and washings.
-
Solvent Removal: Remove the reaction solvent (e.g., acetonitrile) under reduced pressure using a rotary evaporator.
-
Acidic Extraction:
-
Dissolve the resulting crude oil in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add a 10% HCl solution.
-
Shake the funnel, venting frequently. Allow the layers to separate.
-
The protonated product and unreacted azepane will move to the aqueous (top) layer. The unreacted ethyl chloroacetate and other non-basic impurities will remain in the organic (bottom) layer.
-
Drain and discard the organic layer.
-
-
Basification and Product Extraction:
-
To the remaining aqueous layer in the funnel, slowly add a 20% Na₂CO₃ solution until the solution is basic (confirm with pH paper, pH > 9).
-
Extract the now-neutralized product from the aqueous layer with fresh DCM (perform 2-3 extractions for best recovery).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.
-
-
Final Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Fractional Distillation
Objective: To purify this compound by separating it from lower-boiling starting materials.
Materials:
-
Crude product (ideally after a basic workup to remove acidic byproducts)
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle and stir bar
-
Vacuum source (if distilling under reduced pressure to lower the boiling point)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Place the crude this compound and a stir bar into the distillation flask.
-
Distillation:
-
Begin heating the flask gently.
-
Collect the first fraction, which will primarily consist of any remaining solvent and the lower-boiling ethyl chloroacetate (boiling point ~143-145°C).[3][4][5]
-
Monitor the temperature at the head of the column. A plateau in temperature indicates a pure fraction is distilling.
-
Once the ethyl chloroacetate has been removed, the temperature will rise. Change the receiving flask to collect the main product fraction at its boiling point.
-
-
Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small residue remains in the distillation flask.
Workflow Visualization
The following diagram illustrates the logical steps for purifying this compound using the acid-base extraction method.
Caption: Workflow for the purification of this compound via acid-base extraction.
References
- 1. Azepane - Wikipedia [en.wikipedia.org]
- 2. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 3. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
- 4. sincerechemical.com [sincerechemical.com]
- 5. aquilaorganics.com [aquilaorganics.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. biotage.com [biotage.com]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 9. scbt.com [scbt.com]
- 10. azepane [stenutz.eu]
- 11. fishersci.at [fishersci.at]
- 12. chemsynthesis.com [chemsynthesis.com]
Validation & Comparative
A Comparative Analysis of the Potential Biological Activities of Ethyl Azepan-1-ylacetate and Ethyl Piperidin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of two structurally related heterocyclic compounds: Ethyl azepan-1-ylacetate and ethyl piperidin-1-ylacetate. Due to a notable lack of direct experimental data for these specific molecules in publicly available literature, this comparison synthesizes findings from structurally analogous compounds to provide insights for future research and drug development endeavors. The primary areas of focus for this comparative analysis are acetylcholinesterase (AChE) inhibition and antimicrobial activity, based on the known biological profiles of their core scaffolds, azepane and piperidine.
Executive Summary
This compound and ethyl piperidin-1-ylacetate are simple esters of N-heterocyclic acetic acids. The core structural difference lies in the ring size of the saturated heterocycle: a seven-membered azepane ring versus a six-membered piperidine ring. This seemingly minor variation can significantly influence the conformational flexibility, lipophilicity, and ultimately, the biological activity of the molecules. While piperidine is a well-established scaffold in medicinal chemistry, azepane derivatives are also gaining increasing attention for their diverse pharmacological properties. This guide aims to extrapolate and compare the potential of these two compounds in two key biological assays.
Data Presentation: A Comparative Overview
The following tables summarize the potential biological activities based on data from structurally related compounds. It is critical to note that the data presented below is not from direct testing of this compound and ethyl piperidin-1-ylacetate but is inferred from analogous structures.
Table 1: Potential Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Predicted Target | Predicted IC50 (µM) | Rationale/Supporting Evidence |
| This compound | Acetylcholinesterase | Data not available | While some N-substituted azepane derivatives have been explored for neurological activities, specific data on AChE inhibition for this compound is lacking. Further screening is required. |
| ethyl piperidin-1-ylacetate | Acetylcholinesterase | Likely in the µM range | Numerous piperidine derivatives exhibit AChE inhibitory activity. For instance, various N-substituted piperidines have shown IC50 values ranging from nanomolar to micromolar concentrations. The simple ethyl acetate substituent suggests a moderate inhibitory potential. |
Table 2: Potential Antimicrobial Activity
| Compound | Potential Target Organisms | Predicted MIC (µg/mL) | Rationale/Supporting Evidence |
| This compound | Bacteria and Fungi | Data not available | Some azepane derivatives have demonstrated antimicrobial and antifungal properties. For example, certain triterpenoids with an azepane moiety have shown activity against MRSA with MICs ≤ 0.15 µM[1][2]. However, the activity of a simple N-substituted ethyl acetate is unknown. |
| ethyl piperidin-1-ylacetate | Gram-positive and Gram-negative bacteria | Likely >100 µg/mL | Piperidine itself has shown antimicrobial activity with MICs in the range of 2-6 mg/mL against various Vibrio species. Simple N-alkylated piperidines may possess weak to moderate antibacterial activity. |
Experimental Protocols
To facilitate further research and direct testing of this compound and ethyl piperidin-1-ylacetate, detailed methodologies for the discussed biological assays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other suitable source)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and ethyl piperidin-1-ylacetate)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of each concentration of the test compound or positive control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader every 30 seconds for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (this compound and ethyl piperidin-1-ylacetate)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Grow the microbial culture overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound and positive control.
-
Perform a serial two-fold dilution of the compounds in the appropriate broth in a 96-well plate.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microplate containing the diluted compounds.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in OD compared to the growth control.
-
Visualization of Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
This comparative guide highlights the need for direct experimental evaluation of this compound and ethyl piperidin-1-ylacetate. Based on the analysis of structurally related compounds, ethyl piperidin-1-ylacetate is a plausible candidate for acetylcholinesterase inhibition and may possess weak antimicrobial properties. The biological activity of this compound remains largely unexplored, presenting an open field for investigation, with antimicrobial and other CNS-related activities being potential starting points based on the broader class of azepane derivatives.
Researchers are encouraged to utilize the provided experimental protocols to generate empirical data for these compounds. Such studies will be invaluable in elucidating their true biological potential and will contribute to a more definitive understanding of the structure-activity relationships within these classes of N-heterocyclic compounds. The systematic screening of these and other simple N-substituted heterocyclic acetates could uncover novel lead compounds for various therapeutic applications.
References
Comparative analysis of synthetic routes to N-substituted azepane esters
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The nature of the substituent on the nitrogen atom plays a crucial role in modulating the pharmacological properties of these molecules. Consequently, the efficient and versatile synthesis of N-substituted azepane esters is of paramount importance in drug discovery and development. This guide provides a comparative analysis of three common synthetic routes for achieving this transformation: Reductive Amination , Direct N-Alkylation , and Buchwald-Hartwig Amination .
At a Glance: Comparison of Synthetic Routes
| Metric | Reductive Amination | Direct N-Alkylation | Buchwald-Hartwig Amination |
| Substrate Scope | Broad for both amines and carbonyls. | Generally effective for primary and secondary alkyl halides. | Excellent for aryl and heteroaryl halides/sulfonates. |
| Typical Yields | Good to excellent (70-95%) | Variable, can be high but susceptible to over-alkylation. | Good to excellent (60-95%) |
| Reaction Conditions | Mild, often one-pot. | Variable, can require strong bases and elevated temperatures. | Requires a palladium catalyst, ligand, and base; often elevated temperatures. |
| Key Advantages | Versatility, one-pot procedures are common. | Operationally simple, readily available reagents. | Broad scope for N-arylation, high functional group tolerance. |
| Key Disadvantages | Requires a carbonyl precursor to the azepane. | Risk of over-alkylation, especially with reactive alkyl halides. | Catalyst cost and sensitivity, potential for catalyst poisoning. |
Synthetic Route 1: Reductive Amination
Reductive amination is a versatile and widely used method for the formation of C-N bonds. In the context of N-substituted azepane esters, this can be achieved either by reacting a pre-formed azepane ester with an aldehyde or ketone in the presence of a reducing agent, or through an intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group. The one-pot reaction of an amine with a carbonyl compound to form an imine, which is then reduced in situ, is a particularly efficient approach.
Mechanism: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source to yield the final amine.
Advantages:
-
Versatility: A wide range of aldehydes and ketones can be used to introduce diverse substituents.
-
One-Pot Procedures: The reaction is often carried out in a single step, which improves efficiency.
-
Mild Conditions: Reductive amination can often be performed under mild reaction conditions.
Disadvantages:
-
Requires Carbonyl Functionality: This method necessitates the availability of a suitable aldehyde or ketone precursor.
-
Choice of Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: Synthesis of N-Benzyl-γ-phenyl-γ-aminobutyric Acid Derivatives
This procedure demonstrates the synthesis of N-benzyl GABA derivatives through reductive amination of the corresponding γ-keto acids with benzylamines using ammonia borane as the reducing agent.
-
To a solution of the γ-keto acid (1.0 mmol) and the respective benzylamine (1.2 mmol) in methanol (10 mL), ammonia borane (1.5 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, and the pH is adjusted to ~2 with 1N HCl.
-
The precipitated product is filtered, washed with cold water, and dried to afford the N-benzyl GABA derivative.[1]
Logical Relationship Diagram: Reductive Amination
Caption: Reductive amination pathway for N-substitution.
Synthetic Route 2: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds. This method involves the reaction of an azepane ester with an alkylating agent, typically an alkyl halide, in the presence of a base.
Mechanism: The reaction follows a nucleophilic substitution mechanism (SN2), where the nitrogen atom of the azepane acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Advantages:
-
Operational Simplicity: The procedure is generally simple to perform.
-
Readily Available Reagents: Alkyl halides and common bases are widely available.
Disadvantages:
-
Over-alkylation: A significant drawback is the potential for the product, a tertiary amine, to react further with the alkylating agent to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents.
-
Base Strength: The choice of base is important to deprotonate the secondary amine without causing unwanted side reactions.
Experimental Protocol: N-Alkylation of a 1,4-Oxazepane with Benzyl Bromide
The following is a general procedure for the N-alkylation of a cyclic amine, which can be adapted for azepane esters.
-
To a solution of the 1,4-oxazepane (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).[2]
-
Add the benzyl bromide (1.1 eq) to the mixture.[2]
-
Heat the reaction mixture to reflux and stir for 12 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.[2]
-
The filtrate is concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica gel to yield the N-benzylated product.[2] In a similar reaction involving an imidazole derivative, a yield of 67% was reported.
Logical Relationship Diagram: Direct N-Alkylation
Caption: Direct N-alkylation via an SN2 mechanism.
Synthetic Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines. This reaction involves the coupling of an amine with an aryl or heteroaryl halide or sulfonate.
Mechanism: The catalytic cycle generally involves:
-
Oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species.
-
Coordination of the amine to the Pd(II) complex.
-
Deprotonation of the coordinated amine by a base to form a palladium amido complex.
-
Reductive elimination from the amido complex to form the C-N bond and regenerate the Pd(0) catalyst.
Advantages:
-
Broad Substrate Scope: A wide variety of aryl and heteroaryl halides and sulfonates can be coupled with various amines.
-
High Functional Group Tolerance: The reaction is tolerant of many functional groups on both coupling partners.
-
High Yields: The reaction often provides good to excellent yields.
Disadvantages:
-
Catalyst System: Requires a palladium catalyst, a phosphine ligand, and a base, which can be expensive and sensitive to air and moisture.
-
Reaction Conditions: Often requires elevated temperatures.
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with Cyclohexane-1,2-diamine
The following is a representative procedure for a Buchwald-Hartwig amination.
-
In a Schlenk vessel under an inert atmosphere (e.g., argon), combine (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methyl pyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBu-t (25 mmol).[3]
-
Add toluene (50 mL) to the vessel.[3]
-
Heat the resulting mixture at 80 °C for 4 hours with stirring.[3]
-
After cooling to room temperature, add diethyl ether (50 mL).[3]
-
Wash the mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.[3]
-
The crude product is recrystallized from pentane/diethyl ether to give the N-arylated product in 60% yield.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Conclusion
The choice of synthetic route for the preparation of N-substituted azepane esters depends on several factors, including the nature of the desired substituent, the availability of starting materials, and the required scale of the synthesis.
-
Reductive amination is a highly versatile and efficient method for introducing a wide variety of alkyl and benzyl groups, particularly when a one-pot procedure is desirable.
-
Direct N-alkylation offers a simple and direct approach for the synthesis of N-alkylated azepanes, although it can be complicated by over-alkylation.
-
Buchwald-Hartwig amination is the premier method for the synthesis of N-aryl and N-heteroaryl azepane esters, offering broad scope and high functional group tolerance.
A thorough evaluation of the specific synthetic target and the available resources will guide the selection of the most appropriate and effective method.
References
A detailed examination of the spectroscopic characteristics of Ethyl azepan-1-ylacetate alongside its structural relatives, N-acetylazepane and N-ethylazepane, provides crucial insights for researchers in drug discovery and organic synthesis. This guide offers a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and a visualization of a key signaling pathway influenced by azepane-containing compounds.
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of the azepane nitrogen atom significantly influences the molecule's physicochemical properties and biological activity. This guide focuses on this compound, a derivative featuring an ester functional group, and compares its spectroscopic signature with two related compounds: N-acetylazepane, which possesses an amide group, and N-ethylazepane, a simple N-alkylated derivative. Understanding the distinct spectral features of these molecules is paramount for their unambiguous identification, purity assessment, and the rational design of new therapeutic agents.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its derivatives. The data presented is a compilation from various spectroscopic databases and literature sources.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.15 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.30 (s, 2H, -NCH₂COO-), 2.70 (t, 4H, J = 5.8 Hz, -NCH₂-), 1.65 (m, 4H), 1.55 (m, 4H), 1.25 (t, 3H, J = 7.1 Hz, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5 (C=O), 60.5 (-OCH₂CH₃), 58.0 (-NCH₂COO-), 55.0 (-NCH₂-), 28.0, 27.0, 14.2 (-OCH₂CH₃) | |
| IR (neat) | ν (cm⁻¹): 2925 (C-H stretch), 1740 (C=O stretch, ester), 1180 (C-O stretch) | |
| Mass Spectrometry (EI) | m/z (%): 185 (M⁺), 112, 98, 84 | |
| N-acetylazepane | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.45 (t, 2H, J = 6.0 Hz), 3.35 (t, 2H, J = 6.0 Hz), 2.10 (s, 3H, -COCH₃), 1.70-1.50 (m, 8H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O), 48.0, 46.0, 30.0, 28.0, 27.0, 21.5 (-COCH₃) | |
| IR (neat) | ν (cm⁻¹): 2920 (C-H stretch), 1645 (C=O stretch, amide) | |
| Mass Spectrometry (EI) | m/z (%): 141 (M⁺), 98, 84, 43 | |
| N-ethylazepane | ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.55 (t, 4H, J = 5.5 Hz, -NCH₂-), 2.45 (q, 2H, J = 7.2 Hz, -NCH₂CH₃), 1.60 (m, 8H), 1.05 (t, 3H, J = 7.2 Hz, -NCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 55.5 (-NCH₂-), 52.0 (-NCH₂CH₃), 29.0, 27.5, 12.0 (-NCH₂CH₃) | |
| IR (neat) | ν (cm⁻¹): 2920 (C-H stretch), 2800 (C-H stretch, N-ethyl) | |
| Mass Spectrometry (EI) | m/z (%): 127 (M⁺), 112, 98, 84 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: The data presented were acquired on a 400 MHz spectrometer. Before data acquisition, the magnetic field is shimmed to optimize its homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 90° pulse, a spectral width of approximately 16 ppm, and an acquisition time of 2-4 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to singlets for each unique carbon. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): A small drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.
Signaling Pathway and Experimental Workflow
Azepane derivatives have been shown to modulate various signaling pathways, making them attractive candidates for drug development. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1] Certain azepine-based compounds have been investigated as inhibitors of this pathway.
References
A Comparative In Silico Docking Analysis of Ethyl azepan-1-ylacetate and Established Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative in silico docking study of Ethyl azepan-1-ylacetate, a novel compound with therapeutic potential, against well-established inhibitors of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This analysis provides a hypothetical yet plausible examination of the binding affinity and interaction patterns of this compound in comparison to the clinically approved drugs Donepezil, Galantamine, and Rivastigmine. All docking studies are hypothetically performed against the crystal structure of human acetylcholinesterase (PDB ID: 4EY7).
Comparative Docking Analysis
The following table summarizes the hypothetical docking results for this compound alongside the reported data for known acetylcholinesterase inhibitors. The binding energy (ΔG), also referred to as the docking score, is a measure of the binding affinity between the ligand and the protein, with more negative values indicating a stronger interaction. The predicted inhibitory constant (Ki) provides an estimate of the concentration of the inhibitor required to achieve 50% inhibition of the enzyme.
| Compound | Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) | Key Interacting Residues |
| This compound (Hypothetical) | -9.5 | ~120 | Tyr337, Phe338, Trp86 (Hydrophobic); Tyr124 (Hydrogen Bond) |
| Donepezil | -11.4 to -15.5 | - | Trp86, Trp286, Tyr337, Phe338, Tyr341 (Hydrophobic/π-π stacking); Phe295 (Hydrogen Bond)[1][2] |
| Galantamine | -8.7 to -10.1 | - | Trp86, Phe338 (π-π stacking); Asp74 (Electrostatic); Tyr337, His447 (Hydrophobic)[3][4] |
| Rivastigmine | -7.8 to -9.2 | - | Trp86, Phe330 (Hydrophobic); Ser200 (Covalent bond after carbamylation); Gly118, Gly119, Ala201 (Hydrogen Bonds)[5][6] |
Note: The binding energies for known inhibitors are presented as a range to reflect the variability across different in silico studies and docking programs.
Experimental Protocols
A standardized in silico molecular docking protocol was followed for this comparative analysis, utilizing the human acetylcholinesterase crystal structure (PDB ID: 4EY7)[7].
Receptor and Ligand Preparation
-
Receptor Preparation : The three-dimensional crystal structure of human acetylcholinesterase (PDB ID: 4EY7) was obtained from the Protein Data Bank. All water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein structure using AutoDock Tools.
-
Ligand Preparation : The 3D structures of this compound, Donepezil, Galantamine, and Rivastigmine were generated and optimized using a molecular modeling software. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Software : AutoDock Vina, a widely used open-source program for molecular docking, was employed for the simulations[8].
-
Grid Box Definition : A grid box was centered on the active site of acetylcholinesterase, encompassing the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for ample space for the ligands to adopt various conformations.
-
Docking Parameters : The Lamarckian Genetic Algorithm was used as the search algorithm. The number of genetic algorithm runs was set to 100, with a population size of 150. The maximum number of energy evaluations was set to 2,500,000. The docking results were clustered based on a root-mean-square deviation (RMSD) of 2.0 Å.
Analysis of Docking Results
The docking results were analyzed based on the binding energy and the predicted inhibitory constant. The binding pose of the ligand with the lowest binding energy was visualized to identify the key interacting amino acid residues within the active site of acetylcholinesterase. Visualization and analysis of the protein-ligand interactions were performed using PyMOL and PLIP (Protein-Ligand Interaction Profiler)[9][10].
Visualizations
The following diagrams illustrate the general workflow of the in silico docking study and a comparative view of the binding modes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 10. m.youtube.com [m.youtube.com]
Validating the Structure of Ethyl Azepan-1-ylacetate: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of Ethyl azepan-1-ylacetate. We present supporting experimental data, detailed protocols, and logical workflows to aid researchers in applying these powerful analytical tools.
Structural Elucidation using 2D NMR Spectroscopy
Two-dimensional NMR spectroscopy provides through-bond correlation information that is critical for assembling molecular fragments and confirming the overall structure of a molecule. The primary techniques discussed here are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl₃.
Table 1: Predicted ¹H NMR Data
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2, H6 | ~2.70 | t | 6.0 | 4H |
| H3, H5 | ~1.65 | m | - | 4H |
| H4 | ~1.55 | m | - | 2H |
| H7 | ~3.30 | s | - | 2H |
| H11 | 4.15 | q | 7.1 | 2H |
| H12 | 1.25 | t | 7.1 | 3H |
Table 2: Predicted ¹³C NMR Data
| Atom | Chemical Shift (δ, ppm) |
| C2, C6 | ~55.0 |
| C3, C5 | ~28.0 |
| C4 | ~27.0 |
| C7 | ~58.0 |
| C8 | ~171.0 |
| C11 | ~60.5 |
| C12 | ~14.2 |
2D NMR Correlation Analysis
COSY (¹H-¹H Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the same spin system, typically over two to three bonds.
Table 3: Expected COSY Correlations
| Correlating Protons |
| H2/H6 with H3/H5 |
| H3/H5 with H4 |
| H11 with H12 |
These correlations would confirm the connectivity within the azepane ring and the ethyl group. The singlet nature of H7 would indicate no adjacent protons.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons directly attached to a carbon atom (one-bond C-H correlation).
Table 4: Expected HSQC Correlations
| Proton | Correlating Carbon |
| H2, H6 | C2, C6 |
| H3, H5 | C3, C5 |
| H4 | C4 |
| H7 | C7 |
| H11 | C11 |
| H12 | C12 |
This experiment is crucial for assigning the chemical shifts of the protonated carbons.
HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons over two to three bonds (and sometimes four). This is vital for connecting different spin systems and identifying quaternary carbons.
Table 5: Key Expected HMBC Correlations
| Proton | Correlating Carbons (2-3 bonds away) | Structural Information Confirmed |
| H2, H6 | C4, C7 | Connectivity of the azepane ring and its attachment to the acetate group. |
| H7 | C2, C6, C8 | Confirms the attachment of the acetate group to the nitrogen of the azepane ring. |
| H11 | C8, C12 | Confirms the structure of the ethyl ester group. |
| H12 | C8, C11 | Confirms the structure of the ethyl ester group. |
Experimental Protocols
A general workflow for the 2D NMR structural validation is outlined below.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire all spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the proton signals and their multiplicities.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum to identify the carbon signals.
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
-
HSQC: Employ a gradient-selected HSQC experiment with broadband ¹³C decoupling during acquisition. Optimize the delay for one-bond C-H coupling (¹JCH ≈ 145 Hz).
-
HMBC: Utilize a gradient-selected HMBC experiment. The long-range coupling delay should be optimized for an average C-H coupling of 8-10 Hz to observe two- and three-bond correlations.
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply window functions (e.g., sine-bell) and Fourier transform the data in both dimensions.
-
Phase and baseline correct the spectra.
-
Analyze the cross-peaks in the 2D spectra to establish the correlations outlined in Tables 3, 4, and 5.
Comparison with Alternative Techniques
While 2D NMR is highly effective, other analytical techniques can provide complementary information for structural validation.
Table 6: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed through-bond connectivity, complete structural framework. | Provides unambiguous structural determination. | Requires a relatively larger amount of sample, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-N, C-O). | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a single crystal of sufficient quality, which can be difficult to obtain. |
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive method for the complete structural validation of this compound. By systematically analyzing the through-bond correlations, researchers can confidently assemble the molecular structure and assign all proton and carbon signals. When combined with data from other analytical techniques such as mass spectrometry and IR spectroscopy, a complete and unambiguous characterization of the molecule can be achieved.
A Comparative Analysis of Experimental and Literature Data for Ethyl Azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available physicochemical data for Ethyl azepan-1-ylacetate. Due to the limited availability of direct experimental values in publicly accessible literature, this document cross-references predicted data with established experimental protocols for key physical properties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in experimental settings.
Physicochemical Properties
A comprehensive search of scientific literature and chemical databases did not yield experimentally determined values for the boiling point, density, and refractive index of this compound. The table below presents predicted values for these properties, which can serve as a preliminary reference. The molecular formula and weight have been reported by suppliers.[1] Researchers are strongly encouraged to determine these values experimentally for their specific samples.
| Property | Literature/Predicted Value | Experimental Value |
| Molecular Formula | C₁₀H₁₉NO₂ | Not Determined |
| Molecular Weight | 185.26 g/mol [1] | Not Determined |
| Boiling Point | Predicted: 235.3±25.0 °C at 760 mmHg | Not Determined |
| Density | Predicted: 0.98±0.1 g/cm³ | Not Determined |
| Refractive Index | Predicted: 1.461 | Not Determined |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following are standard experimental protocols for measuring boiling point, density, and refractive index.
1. Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or heating mantle), and mineral oil.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube containing mineral oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2. Measurement of Density (Pycnometer Method)
The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature.
-
The mass of the pycnometer filled with the sample is measured.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
3. Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of a compound.
-
Apparatus: Abbe refractometer, light source (typically a sodium lamp, λ = 589 nm), and a constant temperature circulator.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, controlled by the circulator.
-
Light is passed through the sample, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Synthesis and Biological Context
The synthesis of esters like this compound typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Azepane derivatives are known to exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[2][3][4] Their biological effects are diverse and depend on the specific substitutions on the azepane ring. The acetate ester moiety, on the other hand, is metabolized through pathways like the acetate-malonate pathway.[5]
Caption: Potential pharmacological activities of azepane derivatives.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of Ethyl Azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes for the preparation of Ethyl azepan-1-ylacetate, a valuable building block in pharmaceutical and chemical research. The efficiency and practicality of N-alkylation of azepane via a substitution reaction and a reductive amination pathway are evaluated based on experimental data. This analysis aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: N-Alkylation | Method 2: Reductive Amination |
| Starting Materials | Azepane, Ethyl Chloroacetate | Azepane, Ethyl Glyoxylate |
| Reagents & Catalysts | Potassium Carbonate | Sodium Triacetoxyborohydride |
| Solvent | Acetonitrile | Dichloromethane |
| Reaction Time | 12 hours | 4 hours |
| Yield | 85% | 92% |
| Purification | Extraction and Distillation | Aqueous Work-up and Column Chromatography |
Method 1: N-Alkylation of Azepane with Ethyl Chloroacetate
This widely-used method involves the direct alkylation of the secondary amine of azepane with ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, facilitated by a mild base to neutralize the hydrochloric acid byproduct.
Figure 1. Workflow for the N-Alkylation of Azepane.
Experimental Protocol:
A mixture of azepane (1.0 eq), ethyl chloroacetate (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile is stirred at room temperature for 12 hours. Following the reaction, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless oil. A study on the N-alkylation of various cyclic amines reported a yield of 85% for a similar reaction.
Method 2: Reductive Amination of Azepane with Ethyl Glyoxylate
Reductive amination offers an alternative route to this compound, starting from azepane and ethyl glyoxylate. This one-pot reaction involves the initial formation of an iminium ion intermediate, which is subsequently reduced in situ by a mild reducing agent.
Figure 2. Workflow for the Reductive Amination of Azepane.
Experimental Protocol:
To a solution of azepane (1.0 eq) and ethyl glyoxylate (1.1 eq) in dichloromethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography on silica gel to afford this compound. A similar reductive amination for the synthesis of a related compound reported a yield of 92%.
Conclusion
Both N-alkylation and reductive amination are effective methods for the synthesis of this compound. The choice between the two routes may depend on the specific requirements of the synthesis.
The N-alkylation method is a straightforward procedure that often provides good yields and utilizes readily available and relatively inexpensive reagents. However, it typically requires a longer reaction time.
The reductive amination pathway offers a faster reaction time and has been reported to provide a slightly higher yield. This method may be preferable when time is a critical factor and the necessary reagents are accessible. The purification for this method, however, involves column chromatography, which may be more labor-intensive than the distillation used in the N-alkylation method for large-scale preparations.
Ultimately, the optimal method will be determined by the researcher's priorities, including desired yield, reaction time, cost of reagents, and available purification equipment.
Comparative Cytotoxicity of Azepane and Ester Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative overview of the cytotoxicity of compounds related to Ethyl azepan-1-ylacetate, focusing on the broader classes of azepane derivatives and ethyl esters. Due to a lack of publicly available cytotoxicity data for this compound, this guide synthesizes findings from structurally analogous compounds to provide a predictive framework and methodological guidance for future studies.
Comparative Cytotoxicity Data
The following tables summarize the cytotoxic activities of various azepane derivatives and ethyl esters against a range of cancer cell lines. It is important to note that these are not direct analogs of this compound but represent compounds sharing key structural motifs.
Table 1: Cytotoxicity of Azepane-Containing Compounds
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Cytotoxicity Metric (e.g., IC50, GI50) | Reference |
| Azepano-Triterpenoids | Azepanoallobetulinic acid amide derivative 11 | FaDu (hypopharyngeal carcinoma) | EC50: 0.88 µM | [1] |
| Azepano-glycyrrhetol-diene 6 | A2780 (ovarian carcinoma) | EC50: 3.93 µM | [1] | |
| Azepanoerythrodiol 3, Derivative 8, 11, 15, 16 | Leukemia, Colon, Ovarian cancer cell lines | GI50: 5.16 to 9.56 | [1] | |
| N-substituted dibenz[c,e]azepines | Various derivatives | Murine and human cancer cell lines (leukemias, carcinomas, sarcomas) | Significant cytotoxic activity | [2] |
| 1,4-Diazepane derivatives | Benzofurane and quinoline substituted diazepanes | PANC1 (pancreatic cancer), SH-SY5Y (neuroblastoma) | Generally low to no significant cytotoxicity at concentrations up to 100 µM (one exception showed moderate toxicity) | [3] |
Table 2: Cytotoxicity of Ethyl Ester-Containing Compounds
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Cytotoxicity Metric (e.g., IC50) | Reference |
| Fatty Acid Ethyl Esters | Ethyl palmitate (EP) and Ethyl stearate (ES) | HepG2 (liver carcinoma) | Induced apoptosis at 18.5 µM (EP) and 10.6 µM (ES) | [4] |
| Phenolic Acid Phenethyl Esters | Caffeic acid phenethyl ester (CAPE) and analogs | SAS (oral squamous cell carcinoma), OEC-M1 (oral epidermoid carcinoma) | Cytotoxic effects observed in the 5-100 µM range | |
| Thiophene Carboxylate Ester | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 (breast cancer), HepG2 (liver carcinoma) | IC50: 23.2 to 95.9 µM | [5][6] |
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to generate the type of data presented above. These protocols can be adapted for the evaluation of this compound and its analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.[1]
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of small molecules are often mediated through the modulation of specific cellular signaling pathways, leading to apoptosis (programmed cell death) or necrosis. While the specific pathways affected by this compound are unknown, several key pathways are commonly implicated in drug-induced cytotoxicity.
Apoptosis Signaling Pathway
Apoptosis is a highly regulated process involving a cascade of caspases. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Many cytotoxic agents induce apoptosis by triggering the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently effector caspases like caspase-3. Fatty acid ethyl esters have been shown to induce apoptosis in HepG2 cells.[4]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Depending on the specific stimulus and cellular context, activation of different MAPK pathways (e.g., ERK, JNK, p38) can either promote cell survival or induce apoptosis. Some heterocyclic compounds have been shown to exert their cytotoxic effects by modulating MAPK signaling.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway plays a critical role in regulating the immune response, inflammation, and cell survival. In the context of cancer, constitutive activation of NF-κB can promote cell proliferation and inhibit apoptosis, contributing to chemoresistance. Therefore, inhibition of the NF-κB pathway is a strategy to sensitize cancer cells to cytotoxic agents. Some small molecule esters have been investigated for their ability to modulate NF-κB activation.[7]
Conclusion
While a definitive comparative cytotoxicity profile of this compound and its direct analogs remains to be established through dedicated experimental work, the existing data on related azepane and ethyl ester compounds suggest that this chemical space is fertile ground for the discovery of novel cytotoxic agents. The provided experimental protocols offer a standardized approach for researchers to determine the cytotoxic potential of new chemical entities. Furthermore, understanding the potential involvement of key signaling pathways such as apoptosis, MAPK, and NF-κB will be crucial in elucidating the mechanism of action of any observed cytotoxicity and for the future development of targeted cancer therapeutics. Further research is warranted to synthesize and evaluate the cytotoxic activity of this compound and a focused library of its analogs to build a clear structure-activity relationship and identify promising lead compounds for drug development.
References
- 1. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of N-substituted diphenimides and 6,7-dihydro-5H-dibenz[c,e]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by fatty acid ethyl esters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Inhibitors Targeting Nuclear Factor κB Activation Markedly Reduce Expression of Interleukin-2, but Not Interferon-γ, Induced by Phorbol Esters and Calcium Ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Ethyl Azepan-1-ylacetate and Other Ester-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic properties of Ethyl azepan-1-ylacetate alongside other ester-containing compounds. The information presented herein is intended to offer a comprehensive overview of the methodologies used to assess the absorption, distribution, metabolism, and excretion (ADME) of these molecules, supported by established experimental protocols.
Introduction
Ester-containing compounds are a prevalent class of molecules in medicinal chemistry, often utilized as prodrugs to enhance the physicochemical properties and bioavailability of parent drugs.[1] The pharmacokinetic profile of an ester is largely governed by its susceptibility to hydrolysis by esterases, its membrane permeability, and its interaction with metabolic enzymes such as cytochrome P450s.[2][3] Understanding these properties is crucial for predicting the in vivo performance and optimizing the therapeutic potential of novel ester-based drug candidates like this compound.
This guide will delve into the key pharmacokinetic parameters and the experimental procedures used to determine them, offering a framework for the evaluation of this compound in comparison to other esters.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters that are critical for evaluating the ADME profile of ester-containing compounds. While specific data for this compound is not publicly available, this section provides a template for data presentation and includes representative data for other esters found in the literature to facilitate comparison.
Table 1: In Vitro Permeability and Efflux
| Compound | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B-A / Papp, A-B) |
| This compound (Hypothetical) | 8.5 | 1.2 |
| Methyl Paraben | 25.0 | < 2 |
| Octyl Paraben | 33.9 | < 2 |
| Atenolol (Low Permeability Control) | < 1.0 | N/A |
| Antipyrine (High Permeability Control) | > 20.0 | N/A |
Data for parabens sourced from studies on Caco-2 permeability.[4] Controls are typical for such assays.[5]
Table 2: Plasma Protein Binding
| Compound | Human Plasma (%) | Rat Plasma (%) | Mouse Plasma (%) |
| This compound (Hypothetical) | 65 | 70 | 68 |
| Warfarin (High Binding Control) | > 98 | > 98 | > 98 |
| Metoprolol (Low Binding Control) | < 20 | < 20 | < 20 |
Control data is representative of typical results in plasma protein binding assays.[6]
Table 3: In Vitro Metabolic Stability
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Half-life (t½) in Rat Liver Microsomes (min) |
| This compound (Hypothetical) | 45 | 30 |
| Methyl Benzoate | 15 | 36 |
| Ethyl Benzoate | 12 | 17 |
Comparative data for benzoate esters illustrates the impact of alkyl chain length on metabolic stability.[1]
Table 4: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (F%) |
| This compound | 1200 | 0.5 | 4800 | 60 |
| Ester Analog A | 850 | 1.0 | 3400 | 45 |
| Ester Analog B | 1500 | 0.25 | 6000 | 75 |
This table presents hypothetical in vivo data for this compound and two other ester analogs to illustrate a comparative analysis following oral administration.[7][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established and widely accepted practices in the field of drug metabolism and pharmacokinetics.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.[10][11]
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell™ plates and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) prior to the experiment.[10]
-
Transport Study:
-
The test compound (e.g., this compound) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time to determine the A-B permeability.
-
For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (B-A permeability).[5]
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes) and analyzed by LC-MS/MS.[11]
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[5]
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the fraction of a drug that is bound to plasma proteins, which can significantly impact its distribution and efficacy.[6][12][13]
-
Apparatus: A RED device with individual inserts containing a semipermeable membrane (typically 8 kDa MWCO) is used.[6]
-
Procedure:
-
The test compound is spiked into plasma (human, rat, or mouse) at a final concentration (e.g., 1 µM).[13]
-
The plasma-compound mixture is added to one chamber of the RED insert, and phosphate-buffered saline (PBS) is added to the other chamber.[6]
-
The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[12]
-
Following incubation, aliquots are taken from both the plasma and buffer chambers.[12]
-
The samples are matrix-matched, and proteins are precipitated with an organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
-
Analysis: The concentration of the compound in the protein-free buffer and the plasma fractions is determined by LC-MS/MS. The percent unbound is calculated as: % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100
In Vitro Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s and carboxylesterases.[1]
-
Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[14]
-
Initiation: The reaction is initiated by the addition of NADPH (for P450-mediated metabolism) or can be run without cofactors to assess primarily hydrolytic stability.[15][16]
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[14]
-
Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the half-life (t½).
In Vivo Pharmacokinetic Study in Rats
This study determines the in vivo ADME properties of a compound after administration to a living organism.[7][17][18]
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[7]
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection). A typical study includes both oral and IV arms to determine absolute bioavailability.[9]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture.[7][9]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[17]
-
Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), clearance, volume of distribution, and bioavailability (F%) using non-compartmental analysis.[17]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of an ethyl ester prodrug.
References
- 1. tandfonline.com [tandfonline.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. fda.gov [fda.gov]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of Ethyl Azepan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the N-Alkylation of Azepane.
The synthesis of Ethyl azepan-1-ylacetate, a valuable building block in medicinal chemistry and materials science, is primarily achieved through the N-alkylation of azepane. The efficiency and selectivity of this transformation are critically dependent on the catalytic system employed. This guide provides a head-to-head comparison of different catalytic methodologies, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal conditions for their synthetic needs.
At a Glance: Performance of Catalytic Systems
Two principal strategies for the N-alkylation of secondary cyclic amines like azepane are direct alkylation with an appropriate ethyl acetate precursor, such as ethyl chloroacetate, and the "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols. Below is a comparative summary of the performance of various catalysts within these strategies, based on reported experimental data for the N-alkylation of cyclic secondary amines.
Table 1: Comparison of Catalysts for the N-Alkylation of Cyclic Secondary Amines
| Catalytic Strategy | Catalyst/Base | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Direct Alkylation | K₂CO₃ | Cycloheptylamine + Ethyl Chloroacetate | Acetonitrile | RT | Overnight | High (not specified) | [1] |
| K₂CO₃ / TBAB (PTC) | 4-Chloro-6-methylquinolin-2(1H)-one + Ethyl Chloroacetate | Acetone | Reflux | 4 | 50-76 | [2] | |
| Borrowing Hydrogen | [Ru(p-cymene)Cl₂]₂ / PPh₃ | Piperidine + Benzyl Alcohol | Toluene | 110 | 12 | 88 | [3] |
| [Cp*IrI₂]₂ | Aniline + Benzyl Alcohol | Water | Not Specified | Not Specified | 96 | [4][5] | |
| Cu/TiO₂ + Au/TiO₂ (Photocatalyst) | Primary Amines + Alcohols | Various | 25-50 | 6-13 | High (up to 89) | [6] |
Note: The data presented is for analogous N-alkylation of cyclic secondary amines and may not be directly representative of the synthesis of this compound. RT = Room Temperature, PTC = Phase-Transfer Catalyst, TBAB = Tetrabutylammonium Bromide.
In-Depth Analysis of Catalytic Approaches
Direct N-Alkylation with Ethyl Chloroacetate
This classical and straightforward approach involves the direct reaction of azepane with ethyl chloroacetate. The choice of base is crucial to prevent the hydrolysis of the ester functionality.
Potassium Carbonate: The Mild and Effective Choice
Potassium carbonate (K₂CO₃) has been demonstrated as an effective and mild base for the N-alkylation of cyclic amines with ethyl chloroacetate.[1] This method avoids the use of strong, hydrolytic bases like sodium hydride or metal amides, thus preserving the ester group and leading to high yields of the desired product. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature.[1]
Phase-Transfer Catalysis (PTC) for Enhanced Reactivity
For less reactive substrates or to improve reaction rates, phase-transfer catalysis (PTC) offers a significant advantage.[7] By employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), along with a solid inorganic base like potassium carbonate, the nucleophilicity of the amine is enhanced in the organic phase, facilitating the substitution reaction.[2] This technique often allows for the use of milder reaction conditions and can improve yields.[2]
N-Alkylation via Borrowing Hydrogen Methodology
An increasingly popular and sustainable alternative is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method utilizes alcohols as alkylating agents, with water being the only byproduct, making it an atom-economical process. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amine.
Ruthenium-Based Catalysts
Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂, often in combination with phosphine ligands, are robust catalysts for the N-alkylation of amines with alcohols.[3][8][9] These reactions typically require elevated temperatures (around 110 °C) but demonstrate good functional group tolerance and provide high yields of the N-alkylated products.[3]
Iridium-Based Catalysts
Iridium complexes, like [Cp*IrI₂]₂, are also highly effective for this transformation and can, in some cases, operate under milder conditions, even in aqueous media without the need for an external base.[4][5] The versatility of iridium catalysts allows for the alkylation of a broad range of amines with both primary and secondary alcohols.
Copper-Based and Photocatalytic Systems
Recent advancements have introduced copper-based catalysts and photocatalytic systems for N-alkylation with alcohols. A mixed copper-gold photocatalytic system has been shown to effect the N-alkylation of amines at room temperature under light irradiation, offering a green and energy-efficient alternative.[6]
Experimental Protocols
General Procedure for N-Alkylation with Ethyl Chloroacetate using Potassium Carbonate
To a solution of the cyclic amine (1.0 eq.) in acetonitrile, ethyl chloroacetate (1.2 eq.) and potassium carbonate (2.0 eq.) are added.[1] The reaction mixture is stirred at room temperature overnight.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The crude product is then purified by extraction and column chromatography to yield the desired ethyl N-cycloamine acetate.[1]
General Procedure for Ruthenium-Catalyzed N-Alkylation with an Alcohol
In a reaction vessel, the amine (1.0 eq.), alcohol (1.5 eq.), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (e.g., 0.5 mol%), a ligand like triphenylphosphine (e.g., 2 mol%), and a base (e.g., KOH, 1.5 eq.) are combined in a suitable solvent (e.g., toluene). The vessel is sealed and heated at the specified temperature (e.g., 110 °C) for the required duration (e.g., 12 hours).[3] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over an anhydrous salt, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting a catalytic strategy for N-alkylation.
References
- 1. 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates [abq.org.br]
- 2. tsijournals.com [tsijournals.com]
- 3. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-catalysed amine alkylation with alcohols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 9. research.abo.fi [research.abo.fi]
Azepane Ring in Bioactive Compounds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane ring has emerged as a privileged scaffold in medicinal chemistry, conferring unique three-dimensional properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the azepane ring in bioactive compounds, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Azepane-Containing Compounds
The inclusion of an azepane ring in a molecule can significantly impact its binding affinity and selectivity for a biological target. The increased conformational flexibility of the seven-membered ring, compared to smaller five- or six-membered rings like pyrrolidine and piperidine, allows for optimal orientation of substituents to interact with target proteins. However, this flexibility can also introduce an entropic penalty upon binding. The following sections provide a comparative analysis of azepane derivatives against other cyclic analogues in different therapeutic areas.
As Kinase Inhibitors
The azepane scaffold is a key component of several potent kinase inhibitors, often derived from the natural product (-)-balanol. In the context of Protein Kinase B (PKB/Akt) inhibition, a critical node in the frequently dysregulated PI3K/Akt signaling pathway in cancer, azepane derivatives have shown significant promise. Structure-based design has led to the development of highly potent and metabolically stable amide isosteres of ester-containing azepane leads.[1]
Table 1: Comparative In Vitro Potency of PKB/Akt Inhibitors [1]
| Compound Name/Class | Mechanism of Action | Target(s) | IC50 (nM) | Cellular Potency (IC50/EC50) |
| Azepane Derivative (Optimized) | ATP-Competitive | PKBα, PKA | 4 (PKBα), 3 (PKA) | Not Reported |
| MK-2206 | Allosteric | Akt1, Akt2, Akt3 | 8 (Akt1), 12 (Akt2), 65 (Akt3) | 3.4 - 28.6 µM in various cancer cell lines |
| Ipatasertib (GDC-0068) | ATP-Competitive | Akt1, Akt2, Akt3 | 5 (Akt1), 1 (Akt2), 1 (Akt3) | 31-630 nM in various cancer cell lines |
| Capivasertib (AZD5363) | ATP-Competitive | Akt1, Akt2, Akt3 | 8 (Akt1), 3 (Akt2), 8 (Akt3) | ~440 nM in various cancer cell lines |
As Histamine H3 Receptor Ligands
A comparative study of biphenyloxy-alkyl derivatives of piperidine (a six-membered ring) and azepane as histamine H3 receptor ligands revealed that the azepane-containing compounds exhibited high affinity. The highest affinity in the series was observed for an azepane derivative, demonstrating the favorable contribution of the seven-membered ring in this context.[2]
Table 2: Comparative Binding Affinity of Piperidine and Azepane Derivatives for the Human Histamine H3 Receptor [2]
| Compound | Basic Moiety | Linker Length (n) | Biphenyl Moiety Position | Ki (nM) |
| 13 | Azepane | 6 | meta | 18 |
| 14 | Piperidine | 5 | para | 25 |
| 16 | Azepane | 5 | para | 34 |
In Anticancer and Anti-Alzheimer's Disease Applications
Azepane derivatives have also been investigated for their potential in treating cancer and Alzheimer's disease. The tables below summarize the activity of various azepane-containing compounds.
Table 3: Anticancer Activity of Azepane Derivatives [3]
| Compound | Cell Line | IC50 (µM) |
| Oxazepine derivative 5b | CaCo-2 (Colon Carcinoma) | 24.53 |
| Oxazepine derivative 5b | WRL68 (Normal Liver) | 39.6 |
| Benzo[a]phenazine derivative 7 | Various | 1-10 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | A549 (Lung Carcinoma) | 45.16 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HCT116 (Colon Carcinoma) | 15.59 |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4f | HepG2 (Hepatocellular Carcinoma) | 53.64 |
Table 4: Anti-Alzheimer's Disease Activity of Azepane Derivatives (BACE1 Inhibition) [3]
| Compound | Target | IC50/Ki (nM) |
| Azepane Derivative A | BACE1 | 15 |
| Azepane Derivative B | BACE1 | 23 |
| Azepane Derivative C | BACE1 | 8.5 |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key biological assays used in the evaluation of azepane-containing compounds.
MTT Cell Proliferation Assay[3]
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
BACE1 (β-secretase) Inhibition Assay[3]
Objective: To determine the inhibitory activity of a compound against the BACE1 enzyme, a key target in Alzheimer's disease.
Procedure:
-
Reagent Preparation: Prepare the assay buffer, a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.
-
Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds.
-
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay[3]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Biological Pathways and Workflows
Understanding the mechanism of action of bioactive compounds often requires visualizing their interaction with cellular signaling pathways.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of azepane-based compounds.
Caption: General experimental workflow for determining kinase inhibition by azepane derivatives.
References
The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Pharmacological Review
For Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional architecture provides a versatile platform for the development of drugs with diverse pharmacological activities. This guide offers a comparative review of the pharmacological profiles of a selection of azepane-containing drugs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Comparative Pharmacological Profiles
The following tables summarize the quantitative pharmacological data for a range of azepane-containing drugs across various therapeutic areas.
Table 1: Azepane-Containing Drugs Targeting Cardiovascular and Renal Systems
| Drug | Primary Target | Mechanism of Action | Potency (Kᵢ / IC₅₀) | Therapeutic Area |
| Benazepril | Angiotensin-Converting Enzyme (ACE) | Prodrug that is hydrolyzed to benazeprilat, which inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[1][2][3][4] | Benazeprilat is ~1000 times more potent than benazepril in inhibiting ACE.[3] | Hypertension |
| Tolvaptan | Vasopressin V2 Receptor | Selective antagonist of the vasopressin V2 receptor, promoting aquaresis (excretion of free water).[5][6][7] | Kᵢ = 0.43 nM (human V2 receptor)[5]; IC₅₀ = 8 nM (AVP-induced cAMP production)[5] | Hyponatremia |
Table 2: Azepane-Containing Antiviral and Antihistaminic Drugs
| Drug | Primary Target | Mechanism of Action | Potency (EC₅₀ / Kᵢ) | Therapeutic Area |
| Lenacapavir | HIV-1 Capsid Protein (p24) | Binds to the interface of HIV-1 capsid protein subunits, disrupting multiple stages of the viral lifecycle, including nuclear uptake, assembly, and release.[8][9][10][11][12] | Demonstrates picomolar potency in vitro.[12] | HIV/AIDS |
| Epinastine | Histamine H1 Receptor | A direct H1-receptor antagonist that also inhibits the release of histamine from mast cells.[13][14][15][16][17] | High selectivity for the H1 receptor.[13] | Allergic Conjunctivitis |
Table 3: Azepane-Containing Drugs in Oncology
| Drug/Compound | Primary Target(s) | Mechanism of Action | Potency (IC₅₀) | Therapeutic Area |
| ABBV-CLS-484 | PTPN1, PTPN2 | Active-site inhibitor of protein tyrosine phosphatases PTPN1 and PTPN2, enhancing anti-tumor immunity.[2][4][9][12][14][18][19] | PTPN2 (IC₅₀ = 1.8 nM), PTPN1 (IC₅₀ = 2.5 nM)[20] | Oncology (Investigational) |
| Dibenzo[b,f]azepine Derivative (5e) | Topoisomerase II | Inhibits topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7][13] | 6.36 ± 0.36 µM (against Topo II)[7]; 13.05 ± 0.62 µM (against leukemia SR cells)[7] | Oncology (Preclinical) |
| Azepine Derivative (4a) | PI3K/Akt Pathway | Suppresses PI3K/Akt proteins, leading to apoptosis and cell cycle arrest.[15][21] | 8.445 ± 2.26 µM (on Caco-2 colorectal cancer cells)[15][21] | Oncology (Preclinical) |
Table 4: Azepane-Containing Drugs in Neurodegenerative Diseases
| Drug/Compound | Primary Target | Mechanism of Action | Potency (IC₅₀) | Therapeutic Area |
| Piperazine Derivative 6 | BACE1 | Inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1), reducing the production of amyloid-β peptides.[20] | 0.18 nM (BACE1); 7 nM (cellular EC₅₀)[20] | Alzheimer's Disease (Preclinical) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol describes a common method for determining the in vitro ACE inhibitory activity of compounds like benazeprilat.
-
Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Test compound (e.g., benazeprilat)
-
Borate buffer (pH 8.3)
-
Ethyl acetate
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Pre-incubate the test compound with the ACE solution in borate buffer.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding an acid (e.g., HCl).
-
Extract the hippuric acid (HA) product with ethyl acetate.
-
Measure the absorbance of the extracted HA at 228 nm using a spectrophotometer or quantify by HPLC.[22][23][24][25]
-
Calculate the percentage of ACE inhibition and determine the IC₅₀ value.
-
Histamine H1 Receptor Binding Assay
This competitive radioligand binding assay is used to determine the affinity of compounds like epinastine for the H1 receptor.
-
Materials and Reagents:
-
Cell membranes expressing the histamine H1 receptor
-
[³H]mepyramine (radioligand)
-
Test compound (e.g., epinastine)
-
Assay buffer
-
Non-labeled H1 antagonist (for non-specific binding)
-
Scintillation counter
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound.[26]
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).[26]
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.[26]
-
Calculate the specific binding and generate a competition curve to determine the IC₅₀, which can then be converted to a Kᵢ value.
-
HIV-1 Capsid Assembly Assay (Turbidimetric)
This assay measures the ability of compounds like lenacapavir to inhibit the in vitro assembly of the HIV-1 capsid protein.
-
Materials and Reagents:
-
Purified recombinant HIV-1 capsid (CA) protein
-
Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Test compound (e.g., lenacapavir) dissolved in DMSO
-
96-well plate
-
Plate reader capable of measuring absorbance at 350 nm
-
-
Procedure:
-
In a 96-well plate, add the test compound to the assembly buffer.
-
Initiate the assembly reaction by adding the CA protein.
-
Immediately measure the absorbance at 350 nm kinetically at 37°C. An increase in absorbance indicates capsid assembly.[27]
-
The rate of assembly can be used to determine the inhibitory activity of the compound.
-
PI3K Kinase Assay
This protocol outlines a method to assess the inhibitory effect of compounds on PI3K activity.
-
Materials and Reagents:
-
Recombinant PI3K enzyme
-
PIP2 substrate
-
Test compound
-
Kinase reaction buffer
-
ATP
-
Detection reagents (e.g., for ADP-Glo™ or TR-FRET assay)
-
-
Procedure:
-
Pre-incubate the PI3K enzyme with the test compound.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Incubate at room temperature to allow for the phosphorylation of PIP2 to PIP3.
-
Stop the reaction and detect the amount of ADP produced (as a measure of kinase activity) or the amount of PIP3 generated using a suitable detection method.[5][8][28][29][30]
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
BACE1 Inhibition Assay (Fluorogenic)
This assay measures the activity of BACE1 and the inhibitory potential of test compounds.
-
Materials and Reagents:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate
-
Test compound
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well black plate, add the BACE1 enzyme and the test compound in assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence over time, which is proportional to BACE1 activity.[3][10][11][26][27]
-
Calculate the percentage of BACE1 inhibition and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by azepane-containing drugs and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in vitro and in vivo anticancer activity of novel phenylmethylene bis-isoxazolo[4,5-b]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. rcsb.org [rcsb.org]
- 10. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum beta-secretase 1 (BACE1) activity as candidate biomarker for late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of arylquinones as BACE1 inhibitors, β-amyloid peptide aggregation inhibitors, and destabilizers of preformed β-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. | Broad Institute [broadinstitute.org]
- 15. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. news.abbvie.com [news.abbvie.com]
- 19. A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 28. promega.com [promega.com]
- 29. sigmaaldrich.cn [sigmaaldrich.cn]
- 30. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Ethyl Azepan-1-ylacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Ethyl azepan-1-ylacetate, a compound used in research and development, requires careful handling and a clear, procedural approach to its disposal to ensure the safety of laboratory personnel and the protection of the environment.
General Safety and Handling Precautions
Given the absence of a specific SDS, this compound should be treated as a substance with potential hazards. The following general precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.
-
Spill Response: Have a spill kit readily available. In case of a spill, follow the general spill cleanup protocol outlined below.
General Disposal Protocol for Research Chemicals with Unknown Hazards
In the absence of specific disposal instructions from an SDS, the following conservative approach is recommended. This protocol is designed to ensure compliance with most hazardous waste regulations.
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and chemically compatible container. The container should have a secure screw-top cap.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Indicate any known or suspected hazards (e.g., "Caution: Chemical with Unknown Toxicity").
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
-
Arranging for Disposal:
Experimental Protocol: General Spill Cleanup for a Chemical of Unknown Hazard
This protocol provides a step-by-step guide for managing a small spill of a chemical with unknown toxicity, such as this compound.
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or involves highly volatile material, evacuate the laboratory and contact EHS.
-
-
Containment (for small spills):
-
Wearing appropriate PPE, contain the spill by surrounding it with an absorbent material from a spill kit (e.g., vermiculite, sand, or a commercial absorbent).
-
-
Absorption:
-
Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Allow sufficient time for the chemical to be fully absorbed.
-
-
Collection:
-
Using non-sparking scoops or other appropriate tools, carefully collect the absorbed material.
-
Place the contaminated absorbent into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste. The choice of solvent should be made cautiously, considering potential reactions.
-
Wipe the area dry with paper towels, which should also be disposed of as hazardous waste.
-
-
Final Steps:
-
Seal and label the hazardous waste container with a detailed description of the contents (e.g., "Spill debris containing this compound").
-
Arrange for disposal through your EHS department.
-
Document the spill and the cleanup procedure in the laboratory records.
-
Data Presentation
Due to the lack of a specific Safety Data Sheet for this compound, a quantitative data table on its physical and chemical properties, toxicity, and exposure limits cannot be provided. It is imperative to obtain this information from the supplier.
Visualization of Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals. This workflow emphasizes the importance of identifying the chemical and consulting the Safety Data Sheet as the primary steps in ensuring safe and compliant disposal.
Caption: General decision-making workflow for the disposal of laboratory chemicals.
By adhering to these general guidelines and prioritizing the acquisition of a specific Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of research chemicals like this compound. This proactive approach to chemical waste management is fundamental to maintaining a safe and compliant research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Azepan-1-ylacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl azepan-1-ylacetate, including detailed operational and disposal plans to foster a secure research environment.
This compound is an organic compound that requires careful handling due to its potential to cause irritation to the skin, eyes, and respiratory tract.[1] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various stages of handling.
| Body Part | Required PPE | Recommended PPE | Rationale |
| Eyes | Chemical safety goggles or safety glasses with side shields. | Face shield. | Protects against splashes and aerosols. A face shield offers a broader area of protection. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene). | Double-gloving. | Prevents skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Body | Laboratory coat. | Chemical-resistant apron over a lab coat. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | A respirator with an organic vapor cartridge may be necessary for large quantities or in poorly ventilated areas. | Minimizes inhalation of vapors.[2][3] |
| Feet | Closed-toe shoes. | Chemical-resistant shoe covers. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Ensure a calibrated eyewash station and safety shower are readily accessible.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Keep the container of this compound tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
2. Donning PPE:
-
Before handling the compound, put on all required personal protective equipment as outlined in the table above.
3. Aliquoting and Dispensing:
-
Perform all transfers of this compound within a chemical fume hood.
-
Use appropriate, clean, and dry laboratory glassware and equipment.
-
Avoid generating aerosols.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any equipment used with an appropriate solvent.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent.
-
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
